GSK2798745
Description
Propriétés
IUPAC Name |
3-[[(5S,7S)-3-[5-(2-hydroxypropan-2-yl)pyrazin-2-yl]-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl]methyl]benzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-23(2,33)20-11-28-21(12-27-20)31-15-25(34-22(31)32)8-4-7-24(3,13-25)14-30-16-29-18-6-5-17(10-26)9-19(18)30/h5-6,9,11-12,16,33H,4,7-8,13-15H2,1-3H3/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCMKDJBULWNAI-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@]2(C1)CN(C(=O)O2)C3=NC=C(N=C3)C(C)(C)O)CN4C=NC5=C4C=C(C=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419609-94-1 | |
| Record name | GSK-2798745 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1419609941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2798745 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2798745 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63FJ7LF55O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GSK2798745: A Technical Overview of its Mechanism of Action in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2798745 is a potent and selective, orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a calcium-permeable non-selective cation channel expressed on endothelial cells that is activated by a variety of stimuli, including mechanical forces (e.g., shear stress, stretch), temperature, and endogenous ligands.[2][3] Its activation plays a crucial role in regulating endothelial barrier function, vascular tone, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound in endothelial cells, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of TRPV4-Mediated Calcium Influx
The primary mechanism of action of this compound is the direct inhibition of the TRPV4 ion channel, thereby preventing the influx of extracellular calcium (Ca2+) into endothelial cells.[1] This inhibition has been demonstrated to be potent, with IC50 values of 1.8 nM for human TRPV4 and 1.6 nM for rat TRPV4.[1] The influx of Ca2+ through TRPV4 channels is a critical initiating event in a cascade of downstream signaling pathways that regulate endothelial cell function. By blocking this initial step, this compound effectively modulates these subsequent cellular responses.
Signaling Pathways Modulated by this compound
The inhibition of TRPV4-mediated Ca2+ influx by this compound has significant downstream consequences on several key signaling pathways within endothelial cells.
1. Calcium Signaling Cascade:
TRPV4 activation leads to a localized influx of Ca2+ which can then trigger a more global and sustained increase in intracellular Ca2+ through Ca2+-induced Ca2+ release from the endoplasmic reticulum via inositol 1,4,5-trisphosphate receptors (IP3Rs). This amplified Ca2+ signal is a central hub for downstream signaling. This compound, by blocking the initial Ca2+ entry, prevents the initiation of this entire cascade.
2. RhoA/ROCK Pathway and Cytoskeletal Dynamics:
Recent evidence has established a direct link between TRPV4 and the RhoA/ROCK pathway, a critical regulator of endothelial cell shape, contractility, and barrier integrity. TRPV4 can directly interact with and sequester the small GTPase RhoA, maintaining it in an inactive state. Upon certain stimuli, RhoA is released from TRPV4 and becomes activated. Conversely, Ca2+ influx through TRPV4 can also promote RhoA activation. Activated RhoA, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates downstream targets like myosin light chain, leading to actin stress fiber formation and increased endothelial permeability. By inhibiting TRPV4, this compound is poised to modulate this complex interplay and prevent pathological RhoA/ROCK activation, thereby stabilizing the endothelial barrier.
3. Endothelial Nitric Oxide Synthase (eNOS) and Vasodilation:
TRPV4 activation by stimuli such as shear stress and acetylcholine is known to induce phosphorylation and activation of endothelial nitric oxide synthase (eNOS). This leads to the production of nitric oxide (NO), a potent vasodilator. The Ca2+ influx through TRPV4 is a key trigger for this process. Consequently, inhibition of TRPV4 by this compound can be expected to attenuate eNOS activation and NO production in contexts where TRPV4 is the primary activator.
4. NF-κB and Inflammatory Responses:
Activation of TRPV4 has been shown to induce the expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells through a mechanism dependent on the transcription factor nuclear factor-kappa B (NF-κB). This contributes to a pro-inflammatory endothelial phenotype. By blocking the initial TRPV4-mediated signaling, this compound has the potential to suppress this NF-κB activation and subsequent inflammatory gene expression.
Caption: this compound inhibits TRPV4, blocking Ca²⁺ influx and downstream signaling pathways.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| TRPV4 | Human | 1.8 |
| TRPV4 | Rat | 1.6 |
Data sourced from MedchemExpress and ACS Med Chem Lett.
Table 2: Ex Vivo and Clinical Efficacy Metrics for this compound
| Study Type | Model | Endpoint | Result |
| Ex Vivo Assay | Human Umbilical Vein Endothelial Cells (HUVECs) with whole blood from healthy volunteers | Inhibition of TRPV4 agonist-induced impedance reduction | ≥85% inhibition |
| Ex Vivo Assay | HUVECs with whole blood from heart failure patients (single dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥58% inhibition |
| Ex Vivo Assay | HUVECs with whole blood from heart failure patients (7 days dosing) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥78% inhibition |
| Phase I Clinical Trial | Lipopolysaccharide (LPS)-induced lung inflammation in healthy volunteers | Reduction in Bronchoalveolar Lavage (BAL) Total Protein | ~9% reduction (not statistically significant) |
| Phase I Clinical Trial | LPS-induced lung inflammation in healthy volunteers | Reduction in BAL Neutrophils | ~7% reduction (not statistically significant) |
| Phase I Clinical Trial | LPS-induced lung inflammation in healthy volunteers | Predicted TRPV4 inhibition in lung endothelial cells | ~70-85% |
Data sourced from PubMed and ResearchGate.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound in endothelial cells.
Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Microvascular Endothelial Cells (HMVECs) are commonly used.
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using a trypsin-EDTA solution for detachment.
Measurement of Endothelial Barrier Function (Impedance-based)
This protocol is adapted from studies assessing the effect of this compound on endothelial barrier integrity.
-
Apparatus: An electrical cell-substrate impedance sensing (ECIS) system.
-
Procedure:
-
Endothelial cells are seeded onto gold-film electrodes in specialized arrays and grown to confluence.
-
Baseline impedance is continuously monitored.
-
Cells are pre-incubated with this compound or vehicle control.
-
A TRPV4 agonist (e.g., GSK1016790A) is added to induce a decrease in impedance, indicative of barrier disruption.
-
The ability of this compound to prevent the agonist-induced drop in impedance is quantified.
-
Caption: Workflow for measuring endothelial permeability using ECIS.
Intracellular Calcium Imaging
This protocol is based on standard methods for measuring Ca2+ influx in endothelial cells.
-
Reagents:
-
Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).
-
HEPES-buffered saline solution.
-
-
Procedure:
-
Endothelial cells are grown on glass coverslips.
-
Cells are loaded with Fura-2 AM by incubation in the dark.
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are excited at 340 nm and 380 nm, and emission is collected at 510 nm.
-
A baseline fluorescence ratio is established.
-
This compound or vehicle is perfused over the cells, followed by a TRPV4 agonist.
-
The change in the 340/380 nm fluorescence ratio, which corresponds to the intracellular Ca2+ concentration, is recorded over time.
-
Western Blotting for Signaling Proteins
This protocol is used to assess the phosphorylation status and expression levels of proteins in signaling pathways.
-
Procedure:
-
Endothelial cells are grown to confluence and treated with this compound and/or a TRPV4 agonist for specified times.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the protein of interest (e.g., phospho-eNOS, total eNOS, phospho-p65 NF-κB).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry is used to quantify the relative protein expression or phosphorylation levels.
-
Conclusion
This compound exerts its effects on endothelial cells primarily by inhibiting the TRPV4 ion channel, thereby preventing the influx of Ca2+. This action has significant downstream consequences, leading to the modulation of the RhoA/ROCK pathway to stabilize the cytoskeleton and enhance barrier function, influencing eNOS activity and NO production, and potentially suppressing pro-inflammatory signaling through the NF-κB pathway. The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound in diseases characterized by endothelial dysfunction.
References
The Role of GSK2798745 in Mechanotransduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is a fundamental process in physiology and pathophysiology. A key player in this process is the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective cation channel activated by a variety of mechanical and chemical stimuli. GSK2798745 is a potent and selective small-molecule inhibitor of the TRPV4 ion channel. This technical guide provides an in-depth overview of the role of this compound in mechanotransduction, with a focus on its mechanism of action, relevant signaling pathways, and experimental validation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of TRPV4 as a therapeutic target.
Introduction to Mechanotransduction and TRPV4
Mechanotransduction is critical for a wide range of biological processes, including vascular tone regulation, tissue development and remodeling, and sensory perception. Cells sense mechanical forces such as shear stress, osmotic pressure, and substrate stiffness through specialized mechanosensors. The TRPV4 ion channel has emerged as a crucial mechanosensor in various cell types, including endothelial cells, chondrocytes, and fibroblasts.
TRPV4 is a polymodal ion channel, activated by:
-
Mechanical stimuli: Hypo-osmotic swelling, fluid shear stress, and membrane stretch.[1]
-
Temperature: Moderate heat.[1]
-
Endogenous ligands: Arachidonic acid metabolites.[1]
Upon activation, TRPV4 allows the influx of cations, primarily Ca2+, initiating a cascade of downstream signaling events. Dysregulation of TRPV4-mediated mechanotransduction is implicated in several pathologies, including pulmonary edema, osteoarthritis, and fibrosis.
This compound: A Selective TRPV4 Inhibitor
This compound is an orally active and selective antagonist of the TRPV4 ion channel.[2] Its development as a clinical candidate was aimed at treating conditions associated with excessive TRPV4 activation, such as pulmonary edema linked to congestive heart failure.[3]
Quantitative Data
The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) | Reference(s) |
| IC50 | Human TRPV4 | 1.8 | |
| IC50 | Rat TRPV4 | 1.6 | |
| IC50 (ex vivo HUVEC impedance assay) | Human | 2.9 |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Condition | Reference(s) |
| Half-life (t1/2) | ~13 hours | Healthy Volunteers | |
| Accumulation | < 2-fold | Once-daily dosing | |
| Food Effect (high-fat meal) | 14% increase in AUC, 9% increase in Cmax | Healthy Volunteers |
Table 3: Clinical and Preclinical Efficacy Data for this compound
| Model/Study | Endpoint | Result | Reference(s) |
| Rat Model of Pulmonary Edema | Inhibition of lung edema | Dose-dependent inhibition, with complete inhibition at the highest dose. | |
| Ex vivo HUVEC Impedance Assay (Healthy Volunteers, 5 mg dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥85% inhibition 1-12 hours post-dose. | |
| Ex vivo HUVEC Impedance Assay (Heart Failure Patients, 2.4 mg dose) | Inhibition of TRPV4 agonist-induced impedance reduction | ≥58% (single dose), ≥78% (7 days dosing) inhibition 1-24 hours post-dose. | |
| Swine Model of Chlorine-Induced Acute Lung Injury | PaO2/FiO2 ratio | Marginal improvement. No significant impact on other key endpoints. | |
| Phase I Study in Healthy Volunteers and Heart Failure Patients | Safety and Tolerability | Well-tolerated. |
Signaling Pathways in TRPV4-Mediated Mechanotransduction
This compound exerts its effects by blocking the TRPV4 channel, thereby inhibiting the initiation of downstream signaling cascades. The following diagrams illustrate the key signaling pathways involved.
Core TRPV4 Mechanotransduction Pathway
Mechanical stimuli, such as fluid shear stress or changes in extracellular matrix stiffness, can activate TRPV4 both directly and indirectly. Indirect activation often involves integrins, which are transmembrane receptors that link the extracellular matrix to the cytoskeleton.
References
- 1. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2798745: An In-Depth Technical Guide on its Modulation of Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2798745 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] As a non-selective cation channel, TRPV4 plays a crucial role in mediating calcium influx in response to a variety of stimuli, thereby influencing a wide range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, with a specific focus on its mechanism of action in modulating intracellular calcium signaling. This document details the molecular interactions of this compound, its effects on downstream signaling pathways, and quantitative data from key preclinical studies. Furthermore, it provides detailed experimental protocols for assessing the activity of this compound in vitro, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Target: The TRPV4 Ion Channel
This compound was developed by GlaxoSmithKline as a clinical candidate for the treatment of conditions associated with increased vascular permeability, such as pulmonary edema linked to heart failure.[3][4] The therapeutic rationale for the development of this compound is based on the role of its molecular target, the TRPV4 ion channel, in regulating calcium influx in endothelial cells.
The TRPV4 channel is a polymodal sensor, activated by a diverse range of physical and chemical stimuli including:
-
Mechanical Stress: Shear stress from blood flow and cyclic strain.
-
Thermal Stimuli: Moderate heat.
-
Endogenous Ligands: Arachidonic acid and its metabolites, such as 5,6- and 8,9-epoxyeicosatrienoic acids (EETs).
Upon activation, TRPV4 facilitates the influx of cations, with a notable permeability to calcium (Ca2+). The resulting increase in intracellular calcium concentration ([Ca2+]i) triggers a cascade of downstream signaling events that modulate cellular function. In endothelial cells, TRPV4-mediated calcium influx is a key regulator of vascular permeability.
Mechanism of Action: Inhibition of TRPV4-Mediated Calcium Influx
This compound acts as a direct antagonist of the TRPV4 ion channel. By binding to the channel, it prevents the conformational changes necessary for ion permeation, thereby blocking the influx of calcium into the cell that is normally induced by TRPV4 agonists. This inhibitory action has been demonstrated in various preclinical models.
Potency and Efficacy
This compound is a highly potent inhibitor of the TRPV4 channel, with inhibitory concentrations in the low nanomolar range. The half-maximal inhibitory concentration (IC50) has been determined in cellular assays using recombinant human and rat TRPV4 channels.
| Parameter | Species | Value (nM) | Assay System |
| IC50 | Human (hTRPV4) | 1.8 | FLIPR-based cellular assay |
| IC50 | Rat (rTRPV4) | 1.6 | FLIPR-based cellular assay |
| Estimated IC50 (in vivo/ex vivo) | Human | 2.1 - 3.2 ng/mL | Pharmacokinetic-pharmacodynamic (PK-PD) modeling |
Table 1: In Vitro and Estimated In Vivo Potency of this compound.[1]
The Impact of this compound on Intracellular Calcium Signaling Pathways
The inhibition of TRPV4 by this compound has significant consequences for intracellular calcium-dependent signaling pathways. In endothelial cells, the activation of TRPV4 and subsequent calcium influx are linked to several key downstream signaling cascades that regulate vascular permeability and tone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
The Journey of GSK2798745: A Deep Dive into the Discovery and Development of a Potent TRPV4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Initially identified as a clinical candidate for treating pulmonary edema associated with congestive heart failure, this compound has undergone extensive preclinical and clinical evaluation.[1] This document details the lead optimization strategies, key experimental methodologies, structure-activity relationships, and the resulting pharmacokinetic and pharmacodynamic profiles of this compound. Through a synthesis of published data, we present a consolidated resource for researchers and drug development professionals interested in TRPV4 inhibition and the scientific journey of this clinical candidate.
Introduction: The Therapeutic Rationale for TRPV4 Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx across plasma membranes.[1] It is activated by a variety of stimuli, including heat, hypotonicity, and mechanical stress.[1] Dysregulation of TRPV4 has been implicated in a range of pathologies, making it an attractive therapeutic target.
In the context of heart failure, increased pressure in the pulmonary vasculature can lead to TRPV4 activation, which in turn increases the permeability of the alveolar-capillary barrier, resulting in life-threatening pulmonary edema.[1] Preclinical models have demonstrated that inhibition of the TRPV4 channel can mitigate this fluid accumulation.[1] This provided the foundational hypothesis for the development of a TRPV4 inhibitor to treat pulmonary edema in heart failure patients. Beyond heart failure, TRPV4 is also being investigated for its role in other conditions such as neuropathic pain, respiratory diseases like asthma and COPD, and certain cancers.
The development of this compound by GlaxoSmithKline (GSK) emerged from the need for a clinical candidate with improved properties over earlier series of TRPV4 antagonists, such as quinolines and benzimidazoles, which failed to advance. The goal was to identify a potent, selective, and orally bioavailable small molecule inhibitor with a pharmacokinetic profile suitable for once-daily dosing.
The Discovery of this compound: A Lead Optimization Campaign
The journey to identify this compound began with a lead optimization campaign starting from a novel spirocarbamate series. The primary objectives were to achieve high potency against the TRPV4 channel and desirable pharmacokinetic (PK) properties, particularly in rats.
Screening Cascade and Assay Methodology
The lead optimization process was guided by a screening cascade designed to assess potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.
Caption: Lead optimization workflow for the discovery of this compound.
-
TRPV4 Inhibition Assay: The primary assay for measuring TRPV4 inhibition was a Fluorometric Imaging Plate Reader (FLIPR)-based cellular assay using human embryonic kidney (HEK293) cells stably expressing either human or rat TRPV4.
-
Principle: The assay measures the influx of calcium (Ca2+) into the cells upon activation of the TRPV4 channel.
-
Procedure:
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compounds are pre-incubated with the cells.
-
TRPV4 is activated using an agonist (e.g., GSK1016790A).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using the FLIPR instrument.
-
The concentration of the compound that inhibits 50% of the agonist-induced calcium influx (IC50) is determined.
-
-
-
Pharmacokinetic (PK) Studies in Rats: PK parameters were determined in Sprague-Dawley rats. The focus was on achieving good oral bioavailability (>30%) and a long mean residence time (MRT) to support once-daily dosing.
Structure-Activity Relationship (SAR) and Lead Optimization
The lead optimization effort focused on modifying different regions of the spirocarbamate scaffold to improve potency and PK properties. A key strategy was the use of conformational bias to enhance potency. The introduction of a methyl group on the cyclohexane core was found to be highly efficient in boosting TRPV4 inhibitory activity.
Modifications to the N-aryl pyrazine moiety were crucial for optimizing the volume of distribution and unbound clearance, which in turn enabled desirable in vivo mean residence times. The team successfully navigated the challenge of improving poor rat PK observed with initial leads while regaining and enhancing TRPV4 potency.
Preclinical Profile of this compound
The lead optimization campaign culminated in the identification of this compound, a compound with excellent potency, selectivity, and preclinical pharmacokinetic properties.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of both human and rat TRPV4 channels.
| Target | IC50 (nM) | Reference |
| Human TRPV4 (hTRPV4) | 1.8 | |
| Rat TRPV4 (rTRPV4) | 1.6 |
The compound also exhibited excellent selectivity against other TRP channels, including TRPM5, TRPA1, TRPC3, and TRPC6, with IC50 values greater than 25 µM.
Preclinical Pharmacokinetics and Pharmacodynamics
In preclinical studies, this compound displayed favorable pharmacokinetic properties in rats, including a long mean residence time (MRT) of 4.9 hours and low unbound clearance. These characteristics were attributed to the metabolic stability of the N-aryl pyrazine and the low overall lipophilicity of the molecule.
Furthermore, this compound demonstrated efficacy in an in vivo rat model of pulmonary edema, confirming its potential to address the targeted indication.
Clinical Development of this compound
This compound advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.
Phase 1 Clinical Trials
A first-in-human study (NCT02119260) was conducted in healthy volunteers and patients with stable heart failure. The study employed a randomized, placebo-controlled design with single ascending doses, evaluation of food effect, and multiple ascending doses.
References
GSK2798745: A Technical Guide for Investigating TRPV4 Function in Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a significant regulator in the pathophysiology of various respiratory diseases. Its activation by a diverse range of stimuli, including mechanical stress, temperature changes, and endogenous ligands, triggers a cascade of intracellular signaling events that influence key cellular functions in the lungs. GSK2798745 is a potent and selective, orally active antagonist of the TRPV4 ion channel, making it an invaluable tool for elucidating the role of TRPV4 in respiratory health and disease. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying TRPV4 function in the context of respiratory diseases.
Core Compound Information
This compound is a first-in-class, highly potent, and selective TRPV4 channel blocker.[1][2] It has been investigated in clinical trials for conditions such as pulmonary edema associated with congestive heart failure and chronic cough.[2][3] Its utility as a research tool stems from its high affinity and specificity for the TRPV4 channel, allowing for precise interrogation of TRPV4-mediated pathways.
Mechanism of Action
This compound acts by directly inhibiting the TRPV4 ion channel, thereby preventing the influx of cations, primarily Ca2+, into the cell.[4] This blockade of TRPV4 activation interrupts downstream signaling cascades that are implicated in inflammatory responses, airway smooth muscle contraction, and changes in vascular permeability.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects in various experimental models relevant to respiratory diseases.
| Parameter | Value | Species | Reference |
| IC50 (hTRPV4) | 1.8 nM | Human | |
| IC50 (rTRPV4) | 1.6 nM | Rat |
Table 1: In Vitro Potency of this compound
| Parameter | Animal Model | Treatment | Outcome | Reference |
| PaO2/FiO2 Ratio | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | Marginal, non-significant improvement | |
| Airway Hyperresponsiveness (PC200) | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant impact | |
| BALF Total Protein | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |
| BALF Neutrophil Count | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |
| BALF Macrophage Count | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant change | |
| Wet-to-Dry Lung Weight Ratio | Swine (Chlorine-induced ALI) | This compound (0.0714 - 5.94 mg/kg, IV) | No significant impact |
Table 2: In Vivo Efficacy of this compound in a Swine Model of Acute Lung Injury (ALI)
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro: Calcium Imaging in Human Bronchial Epithelial Cells
This protocol allows for the measurement of intracellular calcium concentration ([Ca2+]) in response to TRPV4 activation and its inhibition by this compound.
Materials:
-
Human Bronchial Epithelial Cells (e.g., BEAS-2B)
-
Cell culture medium (e.g., DMEM/F12)
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Seed human bronchial epithelial cells onto glass coverslips and culture until they reach 70-80% confluency.
-
Prepare a loading buffer containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-100 nM) for 15-30 minutes.
-
Establish a baseline fluorescence recording.
-
Stimulate the cells with a TRPV4 agonist (e.g., GSK1016790A, 10-100 nM).
-
Record the changes in intracellular calcium by measuring the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm (for Fura-2 AM) or the change in fluorescence intensity (for Fluo-4 AM).
-
Analyze the data to determine the effect of this compound on agonist-induced calcium influx.
In Vivo: Ovalbumin-Induced Allergic Asthma Mouse Model
This protocol describes the induction of an allergic asthma phenotype in mice and the evaluation of this compound's therapeutic potential.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Methacholine
-
This compound
-
Whole-body plethysmography system
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in saline.
-
Challenge: On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Treatment: Administer this compound (e.g., 1-30 mg/kg, orally or intraperitoneally) one hour before each OVA challenge. The vehicle control group should receive the same volume of the vehicle.
-
Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph.
-
Place mice in the plethysmography chambers and allow them to acclimatize.
-
Record baseline Penh (enhanced pause) values.
-
Expose mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3 minutes after each nebulization.
-
-
Bronchoalveolar Lavage (BAL):
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with 1 mL of ice-cold PBS three times.
-
Collect the BAL fluid (BALF).
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Analyze the supernatant for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.
-
-
Histology:
-
Perfuse and fix the lungs in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.
-
Signaling Pathways and Visualizations
The activation of TRPV4 in respiratory cells initiates complex signaling cascades that contribute to the pathophysiology of respiratory diseases. This compound, by blocking the initial Ca2+ influx, can modulate these pathways.
TRPV4 Signaling in Airway Epithelial Cells
In airway epithelial cells, TRPV4 activation, for instance by mechanical stress or pollutants, leads to Ca2+ influx. This can trigger the release of ATP, which then acts on purinergic receptors, and can also lead to the activation of downstream pathways involving p38 MAPK and NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines.
TRPV4 Signaling in Airway Epithelial Cells
TRPV4 Signaling in Macrophages
In lung macrophages, TRPV4 acts as a mechanosensor, and its activation can modulate the response to pathogens. TRPV4-mediated Ca2+ influx can lead to a molecular switch in the MAPK pathway, favoring p38 activation over JNK, which can enhance phagocytosis while modulating cytokine production. This pathway highlights the complex, context-dependent role of TRPV4 in immune regulation.
TRPV4-Mediated Signaling in Macrophages
Experimental Workflow: In Vivo Asthma Model
The following diagram illustrates the typical workflow for investigating the effects of this compound in a mouse model of allergic asthma.
Workflow for an In Vivo Asthma Model Study
Conclusion
This compound is a powerful pharmacological tool for dissecting the multifaceted roles of TRPV4 in respiratory physiology and disease. Its high potency and selectivity enable researchers to specifically inhibit TRPV4-mediated signaling and thereby investigate its contribution to inflammation, airway hyperresponsiveness, and other key features of respiratory disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting studies aimed at furthering our understanding of TRPV4 as a therapeutic target in respiratory medicine. As research in this area continues, this compound will undoubtedly play a crucial role in validating TRPV4 as a viable target for the development of novel treatments for asthma, COPD, and other debilitating respiratory conditions.
References
An In-depth Technical Guide to the Pharmacology of GSK2798745
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK2798745 is a potent, selective, and orally active small molecule inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Developed by GlaxoSmithKline, it has been investigated primarily for the treatment of pulmonary edema associated with congestive heart failure. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and clinical development. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Mechanism of Action: Targeting TRPV4-Mediated Pulmonary Edema
This compound exerts its pharmacological effect by directly inhibiting the TRPV4 ion channel, a non-selective cation channel that plays a crucial role in regulating vascular permeability. In pathological conditions such as heart failure, increased pulmonary vascular pressure leads to the activation of TRPV4 channels in the pulmonary capillary endothelium[1][2]. This activation results in an influx of Ca2+, which in turn disrupts endothelial barrier integrity, leading to fluid leakage into the alveolar space and the formation of pulmonary edema[1][3].
This compound, as a potent antagonist of TRPV4, blocks this cascade of events. By preventing the influx of Ca2+ through the TRPV4 channel, this compound helps to maintain the integrity of the alveolo-capillary barrier, thereby reducing or preventing the formation of pulmonary edema.
Below is a diagram illustrating the proposed signaling pathway of TRPV4-mediated pulmonary edema and the point of intervention for this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various cellular assays, demonstrating its high potency and selectivity for the TRPV4 channel.
Potency and Selectivity
This compound is a highly potent inhibitor of both human and rat TRPV4 channels, with IC50 values in the low nanomolar range. Its selectivity has been confirmed against other members of the TRP channel family.
| Target | Assay Type | IC50 (nM) | Reference |
| Human TRPV4 (hTRPV4) | FLIPR HEK Cellular Assay | 1.8 | |
| Rat TRPV4 (rTRPV4) | FLIPR HEK Cellular Assay | 1.6 | |
| TRPM5, TRPA1, TRPC3, TRPC6 | Cellular Assays | > 25,000 |
Experimental Protocol: FLIPR HEK Cellular Assay for TRPV4 Inhibition
The potency of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay in Human Embryonic Kidney (HEK) cells stably expressing the human or rat TRPV4 channel.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the target TRPV4 channel are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated to allow for adherence.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plates are incubated to allow for dye uptake.
-
Compound Incubation: this compound is serially diluted and added to the wells. The plates are incubated to allow for compound binding to the TRPV4 channels.
-
Agonist Addition and Measurement: A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate calcium influx. The FLIPR instrument simultaneously monitors the change in fluorescence intensity in each well, which is proportional to the intracellular calcium concentration.
-
Data Analysis: The fluorescence data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced calcium response (IC50).
In Vivo Pharmacology
The efficacy and pharmacokinetic properties of this compound have been evaluated in preclinical animal models, primarily in rats.
Pharmacokinetics in Rats
This compound exhibits favorable pharmacokinetic properties in rats, including low clearance and a long mean residence time (MRT), supporting its potential for once-daily oral dosing.
| Parameter | Value | Route of Administration | Reference |
| Unbound Clearance (mL/min/kg) | 8.1 | Intravenous | |
| Mean Residence Time (MRT) (h) | 4.9 | Intravenous |
In Vivo Efficacy in a Rat Model of Pulmonary Edema
This compound has demonstrated efficacy in a rat model of TRPV4 agonist-induced pulmonary edema. Pre-treatment with this compound dose-dependently inhibited the formation of pulmonary edema.
Experimental Protocol: Rat Model of Agonist-Induced Pulmonary Edema
This model is used to assess the in vivo efficacy of TRPV4 inhibitors in preventing acute pulmonary edema.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: Animals are pre-treated with either this compound or a vehicle control via intravenous injection.
-
Induction of Edema: After a specified pre-treatment time, a selective TRPV4 agonist is administered intravenously to induce pulmonary edema.
-
Endpoint Measurement: At the end of the study period, the animals are euthanized, and their lungs are excised. The wet weight of the lungs is measured and normalized to the animal's body weight. A reduction in the lung wet weight to body weight ratio in the this compound-treated group compared to the vehicle group indicates efficacy.
Clinical Pharmacology
This compound has progressed to clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.
Human Pharmacokinetics
In a first-in-human study (NCT02119260), this compound demonstrated linear pharmacokinetics up to a dose of 12.5 mg. It has a systemic half-life of approximately 13 hours, supporting once-daily dosing. Administration with a high-fat meal resulted in a slight increase in exposure.
| Parameter | Value | Population | Reference |
| Systemic Half-life (t1/2) | ~13 hours | Healthy Volunteers | |
| Accumulation (once-daily dosing) | < 2-fold | Healthy Volunteers | |
| Effect of High-Fat Meal on AUC | 14% increase | Healthy Volunteers | |
| Effect of High-Fat Meal on Cmax | 9% increase | Healthy Volunteers |
Clinical Trial Design: First-Time-in-Human Study (NCT02119260)
This study was a randomized, placebo-controlled, ascending dose study in healthy volunteers and patients with stable heart failure. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound.
Study Parts:
-
Part 1: Single ascending oral doses in healthy volunteers.
-
Part 2: Assessment of food effect and comparison of liquid and capsule formulations in healthy volunteers.
-
Part 3: Repeat once or twice daily dosing for 14 days in healthy volunteers.
-
Part 4: Single and repeat doses in patients with stable heart failure.
Results Summary:
This compound was generally well-tolerated in both healthy volunteers and patients with stable heart failure, with no significant safety issues or serious adverse events reported. The pharmacokinetic profile supported further clinical development.
Conclusion
This compound is a potent and selective TRPV4 inhibitor with a well-defined mechanism of action for the potential treatment of pulmonary edema. Its favorable in vitro and in vivo pharmacological profiles, coupled with a good safety and pharmacokinetic profile in early clinical studies, established it as a promising clinical candidate. This technical guide provides a foundational understanding of the pharmacology of this compound for professionals in the field of drug discovery and development.
References
The Role of TRPV4 Inhibition in Preclinical Heart Failure: A Technical Guide to GSK2798745
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the development of GSK2798745, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitor, for the treatment of heart failure. The primary focus of the preclinical investigation has been on the amelioration of pulmonary edema, a life-threatening consequence of congestive heart failure. This document summarizes the key quantitative data from pivotal preclinical studies and provides detailed experimental protocols to facilitate reproducibility and further investigation. The data presented here is primarily from studies on GSK2193874, a potent and selective TRPV4 antagonist that was a key tool in establishing the therapeutic rationale for this mechanism before the selection of this compound as the clinical candidate.[1][2]
Core Concept: Targeting Pulmonary Edema in Heart Failure
In congestive heart failure, the heart's inability to effectively pump blood leads to a dangerous buildup of pressure in the pulmonary vasculature. This increased pressure forces fluid from the capillaries into the lung tissue and air sacs, a condition known as pulmonary edema. The TRPV4 ion channel, expressed on pulmonary capillary endothelial cells, has been identified as a critical mediator of this process.[1][2] Heightened pulmonary vascular pressure activates TRPV4, leading to an influx of calcium ions and a subsequent increase in vascular permeability, which drives the formation of edema.[1] Therefore, inhibiting TRPV4 presents a targeted therapeutic strategy to prevent and resolve pulmonary edema in heart failure.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies evaluating the efficacy of TRPV4 inhibition in rodent models of heart failure.
Table 1: Effect of TRPV4 Inhibition on Pulmonary Edema in an Acute Heart Failure Model
| Parameter | Vehicle | GSK2193874 (30 mg/kg, p.o.) | Fold Change |
| Lung Wet/Dry Weight Ratio | |||
| Sham | 4.2 ± 0.1 | 4.1 ± 0.1 | - |
| Aortic Constriction | 5.8 ± 0.3 | 4.5 ± 0.2 | ↓ 22.4% |
| Arterial Oxygenation (PaO2, mmHg) | |||
| Sham | 98 ± 3 | 101 ± 4 | - |
| Aortic Constriction | 65 ± 5 | 95 ± 6 | ↑ 46.2% |
*P < 0.05 vs. Vehicle
Table 2: Effect of TRPV4 Inhibition on Established Pulmonary Edema in a Chronic Heart Failure Model
| Parameter | Vehicle | GSK2193874 (30 mg/kg, p.o.) | Fold Change |
| Lung Wet/Dry Weight Ratio | |||
| Sham | 4.3 ± 0.1 | 4.2 ± 0.1 | - |
| Myocardial Infarction | 5.5 ± 0.2 | 4.7 ± 0.1* | ↓ 14.5% |
*P < 0.05 vs. Vehicle
Signaling Pathway and Therapeutic Rationale
The following diagram illustrates the proposed mechanism by which this compound and its predecessor, GSK2193874, are believed to exert their therapeutic effects in heart failure-induced pulmonary edema.
Caption: Signaling pathway of heart failure-induced pulmonary edema and the point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for the key preclinical heart failure models used to evaluate the efficacy of TRPV4 inhibition.
Acute Heart Failure Model (Pressure Overload)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgical Procedure:
-
Anesthetize the animal with isoflurane.
-
Perform a midline cervical incision to expose the trachea for intubation and ventilation.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
A 3-0 silk suture is passed under the aorta between the innominate and left common carotid arteries.
-
A blunted 22-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then rapidly removed to create a constriction of a defined diameter.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: GSK2193874 (30 mg/kg) or vehicle was administered orally 1 hour prior to aortic constriction.
-
Endpoint Measurement:
-
Pulmonary Edema: 6 hours post-constriction, the lungs are excised, and the wet weight is recorded. The lungs are then dried in an oven at 60°C for 72 hours, and the dry weight is recorded. The wet/dry weight ratio is calculated as an index of pulmonary edema.
-
Arterial Oxygenation: At the 6-hour time point, arterial blood is collected via a carotid artery catheter for blood gas analysis to determine PaO2.
-
Chronic Heart Failure Model (Myocardial Infarction)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane, intubate, and ventilate.
-
A left thoracotomy is performed, and the heart is exposed.
-
The left anterior descending (LAD) coronary artery is permanently ligated with a 7-0 silk suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
The chest is closed, and the animal is allowed to recover.
-
-
Drug Administration: GSK2193874 (30 mg/kg) or vehicle was administered orally once daily, starting 7 days post-myocardial infarction for a duration of 7 days.
-
Endpoint Measurement:
-
Pulmonary Edema: On day 14 post-MI, the lungs are harvested, and the wet/dry weight ratio is determined as described in the acute model.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the preclinical heart failure studies.
Caption: Workflow for the acute pressure-overload heart failure model.
Caption: Workflow for the chronic myocardial infarction heart failure model.
References
The Selectivity Profile of GSK2798745: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2798745 is a potent and selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for conditions such as pulmonary edema associated with congestive heart failure and chronic cough.[1][4] TRPV4 is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Its role in various physiological and pathophysiological processes has made it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency, off-target activities, and the experimental methodologies used for its characterization.
On-Target Activity
This compound exhibits high-affinity antagonism of the TRPV4 ion channel. Its potency has been demonstrated in cellular assays measuring the inhibition of agonist-induced calcium influx in cell lines engineered to express recombinant human and rat TRPV4.
Table 1: On-Target Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) |
| Human TRPV4 (hTRPV4) | FLIPR Calcium Assay | HEK293 | 1.8 |
| Rat TRPV4 (rTRPV4) | FLIPR Calcium Assay | HEK293 | 1.6 |
Selectivity Profile
A critical aspect of drug development is ensuring a candidate molecule has a well-defined selectivity profile with minimal off-target interactions that could lead to adverse effects. While a comprehensive screening of this compound against a broad panel of kinases and receptors is not publicly available, existing data indicates excellent selectivity against other members of the TRP channel family.
Table 2: Selectivity of this compound against other TRP Channels
| Off-Target | Assay Type | Concentration (µM) | % Inhibition / Activity |
| TRPM5 | Not Specified | > 25 | Not Specified |
| TRPA1 | Not Specified | > 25 | Not Specified |
| TRPC3 | Not Specified | > 25 | Not Specified |
| TRPC6 | Not Specified | > 25 | Not Specified |
Clinical studies have reported that this compound was well-tolerated in healthy volunteers and patients with stable heart failure, suggesting an adequate preclinical safety profile. Furthermore, a major circulating human metabolite of this compound has been identified and shown to have diminished potency against TRPV4 with no significant off-target activity.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.
Functional Antagonism of TRPV4 using a FLIPR-Based Calcium Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) mediated by the activation of the TRPV4 channel.
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing recombinant human TRPV4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
The dye solution is added to the cells, and the plate is incubated for approximately 1 hour at 37°C to allow for de-esterification of the dye within the cells.
c. Compound Addition and Fluorescence Reading:
-
Serial dilutions of this compound are prepared in the assay buffer.
-
The dye-loaded cell plate and the compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of the compounds.
-
This compound dilutions are added to the cells, followed by a short incubation period.
-
The TRPV4 channel is then activated by the addition of a specific agonist, such as GSK1016790A, at a concentration that elicits a sub-maximal response (e.g., EC80).
-
The fluorescence intensity is monitored in real-time, both before and after the addition of the agonist.
d. Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of calcium influx through the TRPV4 channel.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay for Off-Target Assessment
This assay is used to determine the ability of this compound to displace a known radiolabeled ligand from a panel of receptors, ion channels, and transporters, thus identifying potential off-target binding interactions.
a. Membrane Preparation:
-
Cell membranes are prepared from cell lines or tissues endogenously or recombinantly expressing the target of interest.
-
Cells or tissues are homogenized in a buffered solution and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
b. Competition Binding:
-
A fixed concentration of a specific radioligand (e.g., ³H- or ¹²⁵I-labeled) is incubated with the prepared membranes.
-
A range of concentrations of this compound is added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand known to bind to the target.
-
The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.
c. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
d. Data Analysis:
-
The percentage of specific binding of the radioligand is calculated for each concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
This compound exerts its therapeutic effect by blocking the TRPV4 signaling cascade. Activation of TRPV4 leads to an influx of calcium, which acts as a second messenger to initiate a variety of downstream cellular responses.
Conclusion
This compound is a highly potent and selective antagonist of the TRPV4 ion channel. The available data demonstrates its high affinity for its intended target and a favorable selectivity profile against other TRP channels. While comprehensive data from broad panel screening is not publicly available, the progression of this compound into clinical trials indicates a thorough preclinical safety and selectivity assessment. The experimental protocols outlined in this guide provide a framework for the evaluation of the on-target and off-target activities of TRPV4 inhibitors. Further research and disclosure of broader selectivity data would provide an even more complete understanding of the pharmacological profile of this clinical candidate.
References
GSK2798745: A Potent and Selective Chemical Probe for TRPV4 Channels
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its activation by diverse stimuli such as heat, hypotonicity, and mechanical stress leads to an influx of Ca2+ into cells, triggering downstream signaling cascades.[1][2] Dysregulation of TRPV4 has been implicated in several pathological conditions, including pulmonary edema, neuropathic pain, and inflammatory diseases.[2][3] This has made TRPV4 an attractive therapeutic target for drug discovery.
GSK2798745 is a first-in-class, highly potent, and selective small-molecule antagonist of the TRPV4 ion channel. Developed by GlaxoSmithKline, it has been investigated as a clinical candidate for the treatment of pulmonary edema associated with congestive heart failure. Its excellent potency, selectivity, and oral bioavailability make it an invaluable tool for researchers studying the physiological and pathological roles of TRPV4. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as a direct blocker of the TRPV4 ion channel. By binding to the channel, it prevents the influx of cations, primarily Ca2+, that is normally triggered by TRPV4 agonists or activating stimuli. This inhibition of ion influx effectively blocks the downstream signaling events mediated by TRPV4 activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference(s) |
| TRPV4 | Human | FLIPR HEK cellular assay | 2 | |
| TRPV4 | Human | Not specified | 1.8 | |
| TRPV4 | Rat | Not specified | 1.6 | |
| Major Human Metabolite (1) | Human | Not specified | 56 |
Table 2: Selectivity of this compound
| Off-Target | Species | Assay Type | Activity | Reference(s) |
| TRPM5, TRPA1, TRPC3, TRPC6 | Not specified | Not specified | > 25 µM | |
| 47 assays relevant to drug development (e.g., CYP3A4, hERG) | Human | Various | No appreciable activity up to 10 µM | |
| TRPA1, TRPV1, TRPM2, TRPM4, TRPM8, TRPC3, TRPC4, TRPC5, TRPC6 | Human | Opener and blocker assays | Inactive up to 30 µM |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Units | Reference(s) |
| Mean Residence Time (MRT) | IV | 4.9 | h | |
| Unbound Clearance | IV | 81 | mL/min/kg |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Potency Determination using a FLIPR-based Calcium Assay
This protocol is based on the methodology used for the initial characterization of this compound.
Objective: To determine the IC50 of this compound against TRPV4.
Materials:
-
HEK293 cells stably expressing human TRPV4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
This compound.
-
TRPV4 agonist (e.g., GSK1016790A).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed HEK293-hTRPV4 cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the TRPV4 agonist at a concentration that elicits a maximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate fluorescence reading to establish a baseline.
-
Add the TRPV4 agonist to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Human Whole Blood-Based Endothelial Cell Impedance Assay
This ex vivo assay assesses the target engagement of this compound in a clinically relevant matrix.
Objective: To measure the ability of this compound in human whole blood to block TRPV4 agonist-induced changes in endothelial cell impedance.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
E-Plates 96 (xCELLigence).
-
xCELLigence RTCA DP instrument.
-
Whole blood from healthy volunteers or patients.
-
This compound (for dosing subjects).
-
TRPV4 agonist (GSK1016790A).
-
Cell culture medium for HUVECs.
Procedure:
-
Cell Seeding: Seed HUVECs onto the microelectrodes of an E-Plate 96 and culture until a stable monolayer is formed, as indicated by a plateau in the cell index readings on the xCELLigence instrument.
-
Blood Collection: Collect whole blood from subjects at various time points after a single or repeated dose of this compound.
-
Ex Vivo Incubation:
-
Add the collected whole blood to the wells of the E-plate containing the HUVEC monolayer.
-
Incubate for a specified period.
-
-
Agonist Challenge and Impedance Measurement:
-
Add the TRPV4 agonist GSK1016790A to the wells.
-
Monitor the electrical impedance of the HUVEC monolayer in real-time using the xCELLigence system. Activation of TRPV4 will cause a decrease in impedance due to changes in cell morphology and adhesion.
-
-
Data Analysis:
-
Measure the magnitude of the impedance reduction induced by the TRPV4 agonist in the presence of blood from dosed subjects.
-
Calculate the percentage of inhibition of the agonist-induced impedance reduction compared to pre-dose or placebo-treated blood samples.
-
In Vivo Rat Model of Pulmonary Edema
This in vivo model is used to assess the efficacy of this compound in a disease-relevant context.
Objective: To evaluate the ability of this compound to inhibit TRPV4 agonist-induced pulmonary edema in rats.
Materials:
-
Sprague-Dawley rats.
-
This compound.
-
TRPV4 agonist (GSK1016790A).
-
Vehicle for drug administration (e.g., 20% Captisol).
-
Anesthesia.
-
Equipment for intravenous administration and blood pressure monitoring.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the appropriate blood vessels for drug administration and blood pressure measurement.
-
Pre-treatment: Administer this compound or vehicle intravenously at the desired dose (e.g., 3 or 10 mg/kg) 30 minutes prior to agonist challenge.
-
Agonist Challenge: Administer the TRPV4 agonist GSK1016790A intravenously.
-
Monitoring: Continuously monitor mean arterial pressure (MAP).
-
Endpoint Measurement:
-
At the end of the experiment, euthanize the animals.
-
Excise the lungs and weigh them to determine the wet lung weight.
-
Calculate the lung wet weight to body weight ratio as an indicator of pulmonary edema.
-
-
Data Analysis: Compare the lung wet weight/body weight ratio and changes in MAP between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving TRPV4 and a typical experimental workflow for evaluating a TRPV4 antagonist.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV4 Role in Neuropathic Pain Mechanisms in Rodents | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: GSK2798745 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in cell-based assays.
Introduction
This compound is a first-in-class, orally active small molecule that potently and selectively blocks the TRPV4 ion channel.[1][2] The TRPV4 channel is a non-selective cation channel that mediates calcium influx in response to various stimuli, including heat, osmotic pressure, and mechanical stress.[3] Its role in endothelial cell function and pulmonary edema makes it a target for therapeutic intervention in cardiovascular and respiratory diseases.[3][4] These notes provide essential information for utilizing this compound in in vitro cellular models to investigate its biological effects and mechanism of action.
Chemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C25H28N6O3 | |
| Molecular Weight | 460.53 g/mol | |
| CAS Number | 1419609-94-1 | |
| Purity | >99% | |
| IC50 (hTRPV4) | 1.8 nM | |
| IC50 (rTRPV4) | 1.6 nM | |
| Solubility | DMSO: ≥250 mg/mL (542.85 mM) | |
| Storage (Solid) | -20°C (3 years), 4°C (2 years) | |
| Storage (Stock Solution) | -80°C (up to 2 years), -20°C (up to 1 year) |
Signaling Pathway
This compound exerts its effects by blocking the TRPV4 ion channel, thereby inhibiting the influx of calcium ions into the cell. This disruption of calcium signaling can modulate various downstream cellular processes.
Caption: Mechanism of action of this compound as a TRPV4 channel blocker.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell-Based Endothelial Impedance Assay
Objective: To assess the inhibitory effect of this compound on TRPV4 agonist-induced changes in endothelial cell monolayer integrity. This protocol is adapted from a published study assessing TRPV4 target engagement.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Electric Cell-substrate Impedance Sensing (ECIS) plates
-
This compound stock solution (prepared as in 4.1)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Cell culture incubator (37°C, 5% CO2)
-
ECIS instrument
Experimental Workflow:
Caption: Workflow for the HUVEC-based endothelial impedance assay.
Protocol:
-
Cell Seeding: Seed HUVECs onto the wells of an ECIS plate at a density optimized for the formation of a confluent monolayer.
-
Monolayer Formation: Culture the cells in a cell culture incubator. Monitor the impedance of the cell monolayer using the ECIS instrument until a stable baseline is achieved, indicating a confluent and healthy monolayer.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in fresh cell culture medium from the stock solution. Aspirate the medium from the wells and add the medium containing the desired concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 30-60 minutes).
-
Agonist Stimulation: Following pre-incubation, add the TRPV4 agonist GSK1016790A to the wells at a concentration known to induce a robust decrease in impedance.
-
Impedance Monitoring: Continuously monitor the impedance of the HUVEC monolayer using the ECIS instrument for a specified duration after agonist addition.
-
Data Analysis: The impedance values are typically normalized to the baseline before compound addition. The inhibitory effect of this compound is determined by comparing the agonist-induced drop in impedance in the presence and absence of the inhibitor. Calculate IC50 values by fitting the concentration-response data to a suitable pharmacological model.
Data Presentation
The results of the cell-based assays can be summarized in a table for clear comparison.
| Treatment Group | Agonist Concentration | This compound Concentration | Change in Normalized Impedance | % Inhibition |
| Vehicle Control | - | - | Baseline | - |
| Agonist Only | [X] nM | - | Value | 0% |
| This compound | [X] nM | [Y1] nM | Value | % |
| This compound | [X] nM | [Y2] nM | Value | % |
| This compound | [X] nM | [Y3] nM | Value | % |
Note: This is a template. The actual concentrations and results will be determined experimentally.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. glpbio.com [glpbio.com]
- 2. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK2798745 in a FLIPR-Based Calcium Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2798745 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx in response to a range of stimuli. This document provides a detailed protocol for utilizing this compound in a Fluorometric Imaging Plate Reader (FLIPR)-based calcium assay to characterize its inhibitory activity on the TRPV4 channel.
Mechanism of Action: this compound acts as a blocker of the TRPV4 ion channel, thereby inhibiting the influx of calcium into the cell that is mediated by this channel.[1]
Data Presentation
The inhibitory potency of this compound on the TRPV4 channel has been determined using FLIPR-based calcium assays. The following table summarizes the key quantitative data.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) | Agonist Used |
| This compound | Human TRPV4 | HEK293 | FLIPR Calcium Assay | ≤ 10 | Not Specified |
| This compound | Rat TRPV4 | Not Specified | Not Specified | 3.1 | Not Specified |
Signaling Pathway
Activation of the TRPV4 channel, a non-selective cation channel, leads to an influx of extracellular calcium (Ca2+) into the cytoplasm. This initial calcium entry can further trigger a secondary release of calcium from intracellular stores, such as the endoplasmic reticulum, a process known as calcium-induced calcium release. This amplification of the intracellular calcium signal is a key event in TRPV4-mediated cellular responses. This compound, as a TRPV4 antagonist, blocks the initial influx of calcium through the channel, thereby preventing the subsequent downstream signaling events.
Caption: TRPV4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
FLIPR-Based Calcium Assay for this compound Inhibition of TRPV4
This protocol is designed for a 384-well plate format using Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4.
Materials:
-
HEK293 cells stably expressing human TRPV4
-
This compound
-
GSK1016790A (TRPV4 agonist)
-
FLIPR Calcium 6 Assay Kit (or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Experimental Workflow:
Caption: Experimental Workflow for the FLIPR-based Calcium Assay.
Detailed Methodology:
1. Cell Culture and Seeding:
-
Culture HEK293-TRPV4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day before the assay, harvest the cells and seed them into 384-well black-walled, clear-bottom plates at a density of 5,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO2.
2. Reagent Preparation:
-
Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions (e.g., FLIPR Calcium 6 Assay Kit).
-
This compound (Antagonist) Plate: Prepare a serial dilution of this compound in Assay Buffer at concentrations 5-fold higher than the final desired concentrations.
-
GSK1016790A (Agonist) Solution: Prepare a solution of GSK1016790A in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the assay plate. The reported EC50 for GSK1016790A in HEK293 cells is approximately 34 nM.[2][3]
3. Assay Procedure:
-
Dye Loading: On the day of the assay, remove the culture medium from the cell plates and add 25 µL of the prepared dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
Compound Addition (Antagonist): After the dye loading incubation, add 10 µL of the serially diluted this compound solutions to the respective wells of the cell plate. Include vehicle control wells (e.g., DMSO at the same final concentration as in the compound wells).
-
Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
FLIPR Measurement:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 470-495 nm and emission at 515-575 nm) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 10 µL of the GSK1016790A solution to each well.
-
Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition.
-
4. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence response after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control with a saturating concentration of a known TRPV4 antagonist or no agonist addition (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality can be assessed by calculating the Z'-factor using positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
References
Application Notes and Protocols for Endothelial Cell Impedance Assay Using GSK2798745
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for utilizing the selective TRPV4 ion channel inhibitor, GSK2798745, in an endothelial cell impedance assay. This assay is a powerful tool for assessing endothelial barrier function in real-time and can be applied to screen for compounds that modulate endothelial permeability. This compound, a potent and selective blocker of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, serves as a key reagent in this context.[1][2][3] Activation of TRPV4 channels in endothelial cells by agonists like GSK1016790A leads to a disruption of the endothelial barrier, which can be quantified by a decrease in electrical impedance across a monolayer of endothelial cells.[4][5] The inhibitory effect of this compound on this process can be precisely measured, making this assay suitable for characterizing the potency and efficacy of TRPV4 antagonists.
Mechanism of Action
The integrity of the endothelial barrier is crucial for vascular homeostasis. Disruption of this barrier is a key event in various pathological conditions, including inflammation and edema. The TRPV4 ion channel, expressed on endothelial cells, is a critical regulator of endothelial permeability. Activation of TRPV4 by its agonist GSK1016790A triggers a cascade of intracellular events, primarily a significant influx of calcium (Ca2+). This increase in intracellular Ca2+ leads to the rearrangement of the actin cytoskeleton and the disassembly of adherens junctions, which are essential for maintaining cell-cell adhesion. The resulting intercellular gaps compromise the barrier function of the endothelial monolayer, leading to increased permeability. This change in barrier integrity can be monitored in real-time by measuring the electrical impedance across the cell layer. This compound specifically inhibits the initial Ca2+ influx through the TRPV4 channel, thereby preventing the subsequent downstream events and maintaining the integrity of the endothelial barrier.
Data Presentation
The following tables summarize key quantitative data for the compounds used in this assay.
Table 1: Compound Activity Data
| Compound | Target | Action | Cell Type | Assay | IC50 / EC50 |
| This compound | TRPV4 | Inhibitor | Human Umbilical Vein Endothelial Cells (HUVECs) | Impedance Assay | 2.9 nM (IC50) |
| GSK1016790A | TRPV4 | Agonist | Human Embryonic Kidney (HEK293) cells expressing TRPV4 | Ca2+ Influx Assay | 2.1 nM (EC50) |
| GSK1016790A | TRPV4 | Agonist | HUVECs | Ca2+ Influx Assay | 31 nM (EC50) |
Signaling Pathway Diagram
Caption: TRPV4 signaling cascade in endothelial cells.
Experimental Workflow Diagram
Caption: Endothelial cell impedance assay workflow.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs), low passage (≤6)
-
Endothelial Cell Growth Medium-2 (EGM-2) BulletKit (or equivalent)
-
This compound (TRPV4 inhibitor)
-
GSK1016790A (TRPV4 agonist)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution, 0.25%
-
Gelatin, 0.1% solution in sterile water
-
xCELLigence E-Plate 16 or 96
-
xCELLigence Real-Time Cell Analyzer (RTCA) instrument or equivalent
Protocol for Endothelial Cell Impedance Assay
1. Preparation of E-Plates
-
Under sterile conditions in a cell culture hood, coat the wells of an xCELLigence E-plate with a 0.1% gelatin solution for 1 hour at 37°C or overnight at 4°C.
-
Aspirate the gelatin solution and wash each well once with sterile PBS.
-
Add 100 µL of pre-warmed EGM-2 to each well.
-
Place the E-plate into the xCELLigence instrument located in a 37°C, 5% CO₂ incubator and perform a background impedance reading.
2. HUVEC Seeding and Monolayer Formation
-
Culture HUVECs in EGM-2 and passage them when they reach approximately 75-80% confluency. Use cells at a low passage number (≤6) for optimal results.
-
Harvest sub-confluent HUVECs using trypsin-EDTA. Neutralize the trypsin with a serum-containing medium and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh EGM-2 and perform a cell count.
-
Adjust the cell suspension to a final density of 2.5 x 10⁵ cells/mL in EGM-2.
-
Add 100 µL of the HUVEC suspension to each well of the background-calibrated E-plate, resulting in a seeding density of 2.5 x 10⁴ cells per well.
-
Place the E-plate in the cell culture hood at room temperature for 30 minutes to allow for even cell distribution.
-
Transfer the E-plate to the xCELLigence instrument and begin monitoring impedance at 10-15 minute intervals.
-
Allow the HUVECs to grow for 18-21 hours, or until a stable, confluent monolayer is formed, as indicated by a plateau in the Cell Index.
3. Compound Treatment and Data Acquisition
-
Prepare stock solutions of this compound and GSK1016790A in DMSO. Further dilute the compounds to the desired working concentrations in EGM-2. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
Once the HUVEC monolayer is stable, pause the impedance measurement.
-
Carefully remove the E-plate from the instrument and pre-treat the cells by adding the desired concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate the plate with the inhibitor for a predetermined time (e.g., 30-60 minutes) in the incubator.
-
Following the pre-incubation, add the TRPV4 agonist, GSK1016790A (e.g., a final concentration of 30 nM), to the wells.
-
Immediately return the E-plate to the xCELLigence instrument and resume real-time impedance measurements.
-
Continue monitoring for several hours to observe the full effect of the agonist and the inhibitory action of this compound.
4. Data Analysis
-
The impedance values are automatically converted to a dimensionless parameter called the Cell Index.
-
Normalize the Cell Index values at the time point just before the addition of the agonist to 1.0 for all wells.
-
Plot the normalized Cell Index over time to visualize the disruption of the endothelial barrier by GSK1016790A and its inhibition by this compound.
-
To determine the potency of this compound, generate a dose-response curve by plotting the percentage of inhibition of the GSK1016790A-induced impedance drop against the concentration of this compound.
-
Calculate the IC50 value from the dose-response curve using a suitable software package.
References
- 1. Identification of a Human Whole Blood-Based Endothelial Cell Impedance Assay for Assessing Clinical Transient Receptor Potential Vanilloid 4 Target Engagement Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK2798745 Formulation for Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and oral administration of GSK2798745, a potent and selective transient receptor potential vanilloid 4 (TRPV4) ion channel blocker, to mice via gavage. The information is intended to guide researchers in preclinical studies investigating the pharmacological effects of this compound.
Compound Information
| Compound Name | Target | CAS Number | Molecular Formula | Molecular Weight | Solubility |
| This compound | TRPV4 Ion Channel | 1419609-94-1 | C₂₅H₂₈N₆O₃ | 460.53 g/mol | DMSO: 250 mg/mL (ultrasonic)[1] |
Recommended Vehicle Formulations for Oral Gavage in Mice
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound for oral administration. Based on available data, the following formulations are recommended for consideration. Researchers should perform their own stability and solubility tests prior to in vivo studies.
Table 2: Recommended Vehicle Formulations
| Formulation | Composition | Achievable Concentration | Notes |
| Formulation A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] | This formulation results in a clear solution. It is a multi-component system that can enhance solubility and stability. |
| Formulation B | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] | A simpler, two-component system that may be suitable for compounds with good lipid solubility. |
| Formulation C | 10% Solutol HS-15, 90% PEG 600 | Up to 30 mg/mL (for a similar compound)[3] | This vehicle has been successfully used for oral gavage of other small molecules in mice at a volume of 10 mL/kg.[3] |
| Formulation D | 0.5% Methylcellulose, 0.2% Tween 80 in water | Dependent on compound solubility | A common vehicle for suspension formulations. |
Experimental Protocols
Preparation of Formulation A (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of 10 mL of the vehicle and the subsequent formulation of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare the Vehicle Mixture: a. In a sterile 15 mL conical tube, add the following components in order, vortexing after each addition:
- 1 mL DMSO
- 4 mL PEG300
- 0.5 mL Tween-80
- 4.5 mL Sterile Saline b. Vortex the mixture thoroughly for at least 1 minute to ensure homogeneity.
-
Prepare the this compound Formulation: a. Weigh the desired amount of this compound powder. For a target concentration of 2.5 mg/mL, weigh 25 mg of the compound. b. Add the this compound powder to a sterile 15 mL conical tube. c. Add a small amount of the prepared vehicle (e.g., 1 mL) to the powder and vortex to create a slurry. d. Gradually add the remaining vehicle to the slurry while continuously vortexing to bring the total volume to 10 mL. e. If necessary, sonicate the solution in a water bath for 5-10 minutes to aid dissolution. f. Visually inspect the solution to ensure it is clear and free of particulates.
Oral Gavage Procedure in Mice
This protocol provides a general guideline for administering the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Mouse restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation: a. Acclimatize the mice to the experimental conditions. b. Weigh each mouse to determine the correct dosing volume. A typical oral gavage volume is 5-10 mL/kg. For a 25g mouse, a 10 mL/kg dose would be 0.25 mL.
-
Gavage Administration: a. Fill a 1 mL syringe with the appropriate volume of the this compound formulation, ensuring there are no air bubbles. b. Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. c. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. d. Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert. e. Once the needle is in the esophagus, slowly administer the formulation. f. After administration, gently remove the needle. g. Monitor the mouse for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
Signaling Pathway and Experimental Workflow
TRPV4 Signaling Pathway
This compound is an inhibitor of the TRPV4 ion channel. Activation of TRPV4 by various stimuli (e.g., mechanical stress, heat, osmolarity changes) leads to an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger a cascade of downstream signaling events involved in various physiological and pathological processes.
Caption: TRPV4 signaling pathway and inhibition by this compound.
Experimental Workflow for Oral Gavage Study
The following diagram outlines a typical experimental workflow for an in vivo study in mice involving the oral administration of this compound.
Caption: Experimental workflow for in vivo mouse studies.
References
Application Notes and Protocols: In Vitro Effects of GSK2798745 on Human Umbilical Vein Endothelial Cells (HUVECs)
For research use only. Not for use in diagnostic procedures.
Introduction
GSK2798745 is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] The TRPV4 channel is a calcium-permeable ion channel expressed in various cell types, including endothelial cells, and is implicated in processes such as mechanosensation, temperature sensing, and regulation of vascular permeability.[3][4][5] In Human Umbilical Vein Endothelial Cells (HUVECs), the activation of TRPV4 channels can lead to calcium influx, cytoskeletal rearrangement, and changes in cell barrier function. These application notes provide detailed protocols for investigating the in vitro effects of this compound on HUVEC proliferation, migration, and tube formation, key processes in angiogenesis.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the activity of this compound.
Table 1: Inhibitory Potency of this compound
| Target | Species | Assay | IC50 | Reference |
| TRPV4 | Human | Not specified | 1.8 nM | |
| TRPV4 | Rat | Not specified | 1.6 nM | |
| TRPV4 | Human | Ex vivo HUVEC impedance assay with whole blood | 2.9 nM |
Table 2: Functional Inhibition by this compound in HUVECs
| Assay | Agonist | This compound Concentration | Inhibition | Reference |
| Impedance Reduction | GSK1016790A | Not specified (from blood of dosed individuals) | ≥58-85% |
Signaling Pathway
Activation of the TRPV4 channel on HUVECs by agonists like GSK1016790A leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can trigger downstream signaling cascades that result in alterations of the actin cytoskeleton, destabilization of cell-cell junctions (e.g., VE-Cadherin), and a subsequent increase in endothelial permeability and induction of a pro-inflammatory phenotype. This compound, as a selective TRPV4 inhibitor, blocks this initial calcium influx, thereby preventing these downstream cellular effects.
Experimental Protocols
HUVEC Cell Culture
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates coated with a suitable attachment factor (e.g., gelatin)
Protocol:
-
Culture HUVECs in T-75 flasks coated with an attachment factor in Endothelial Cell Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For experiments, detach cells using Trypsin-EDTA, neutralize with medium, centrifuge, and resuspend in the appropriate experimental medium.
-
Use HUVECs between passages 2 and 6 for all experiments to ensure consistent results.
HUVEC Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
HUVECs
-
96-well plates
-
Endothelial Cell Growth Medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
TRPV4 agonist (e.g., GSK1016790A, optional)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.
-
Allow cells to adhere overnight at 37°C, 5% CO2.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control.
-
To study the inhibitory effect on agonist-induced changes, pre-incubate with this compound for 1 hour before adding a TRPV4 agonist.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
24-well plates
-
Endothelial Cell Growth Medium
-
This compound
-
P200 pipette tip or cell scraper
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 24-well plates and grow to full confluency.
-
Create a "scratch" or "wound" in the monolayer using a sterile P200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plates at 37°C, 5% CO2.
-
Capture images of the same wound area at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the wound area at each time point using image analysis software and calculate the percentage of wound closure.
HUVEC Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
HUVECs
-
96-well plates
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial Cell Basal Medium (serum-free)
-
This compound
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in serum-free basal medium at a density of 2 x 10^5 cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound or vehicle control.
-
Gently add 100 µL of the cell suspension (20,000 cells) to each well on top of the solidified gel.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and HUVEC donors. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each assay. Always include appropriate vehicle controls in all experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Investigating the effect of TRPV4 inhibition on pulmonary-vascular barrier permeability following segmental endotoxin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Human Whole Blood-Based Endothelial Cell Impedance Assay for Assessing Clinical Transient Receptor Potential Vanilloid 4 Target Engagement Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2798745 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2798745 is a potent, selective, and orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] It has been investigated for its therapeutic potential in conditions such as pulmonary edema associated with congestive heart failure.[4][5] These application notes provide recommended concentrations and detailed protocols for the use of this compound in various in vitro experimental settings to aid researchers in study design and execution.
Quantitative Data Summary
The inhibitory potency of this compound has been determined in several in vitro and ex vivo systems. The following table summarizes the key quantitative data for easy reference and comparison.
| Parameter | Species/System | Value | Reference |
| IC₅₀ | Human TRPV4 (hTRPV4) | 1.8 nM | |
| IC₅₀ | Rat TRPV4 (rTRPV4) | 1.6 nM | |
| IC₅₀ | Recombinant hTRPV4 in HEK cells (FLIPR-based assay) | ~2–4 nM | |
| IC₅₀ | Ex vivo human whole blood-based HUVEC impedance assay | 2.9 nM | |
| Estimated IC₅₀ | Ex vivo clinical PK/PD model | 2.1–3.2 ng/mL |
Signaling Pathway
This compound exerts its pharmacological effect by directly blocking the TRPV4 ion channel. TRPV4 is a non-selective calcium-permeable cation channel that can be activated by various physical (e.g., osmotic pressure, mechanical stress) and chemical stimuli. Upon activation, TRPV4 allows the influx of cations, primarily Ca²⁺, leading to downstream cellular responses. This compound acts as an antagonist, preventing this ion influx and the subsequent signaling cascade.
Experimental Protocols
Endothelial Cell Impedance Assay
This protocol is adapted from an ex vivo assay designed to measure the ability of this compound to inhibit TRPV4 agonist-induced reduction in endothelial cell impedance, a surrogate for endothelial barrier function.
Objective: To determine the functional inhibition of TRPV4 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Electric Cell-substrate Impedance Sensing (ECIS) system
-
96-well ECIS plates (8W10E+)
-
Cell culture medium (e.g., EGM-2)
-
TRPV4 agonist (e.g., GSK1016790A)
-
This compound
-
Human whole blood (optional, for ex vivo studies)
Procedure:
-
Cell Seeding: Seed HUVECs onto fibronectin-coated 96-well ECIS plates at an appropriate density to form a confluent monolayer.
-
Monolayer Formation: Culture the cells for 24-48 hours until a stable impedance reading is achieved, indicating the formation of a tight endothelial barrier.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
For ex vivo assessment, whole blood from subjects dosed with this compound can be added to the wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes).
-
-
Agonist Challenge: Add the TRPV4 agonist GSK1016790A to the wells at a final concentration known to induce a robust impedance drop (e.g., 10-30 nM).
-
Data Acquisition: Continuously monitor the impedance for several hours post-agonist addition.
-
Data Analysis:
-
Normalize the impedance data to the baseline reading before agonist addition.
-
Calculate the extent of impedance drop in the presence of different concentrations of this compound compared to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK2798745 in the Study of Agonist-Induced Lung Edema
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK2798745, a selective Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel blocker, in preclinical research models of agonist-induced lung edema. Detailed protocols for key experiments are provided to facilitate the study of pulmonary edema and the evaluation of potential therapeutic interventions.
Introduction
Agonist-induced lung edema is a critical area of research for understanding the pathophysiology of various respiratory and cardiovascular diseases, including acute respiratory distress syndrome (ARDS) and heart failure. The TRPV4 ion channel, a non-selective cation channel expressed in the pulmonary vasculature and epithelium, has emerged as a key mediator in the development of pulmonary edema.[1] Activation of TRPV4 by agonists such as GSK1016790A leads to an influx of calcium (Ca2+), disrupting the integrity of the alveolar-capillary barrier and resulting in fluid leakage into the interstitial and alveolar spaces.[2][3]
This compound is a potent and selective inhibitor of the TRPV4 ion channel. Its ability to block Ca2+ influx upon agonist stimulation makes it a valuable tool for studying the role of TRPV4 in lung edema and for assessing the therapeutic potential of TRPV4 inhibition.
Mechanism of Action
This compound acts as a direct antagonist of the TRPV4 ion channel. In the context of agonist-induced lung edema, its mechanism of action involves the following key steps:
-
Inhibition of TRPV4 Activation: this compound binds to the TRPV4 channel, preventing its activation by agonists like GSK1016790A.
-
Blockade of Calcium Influx: By inhibiting channel activation, this compound effectively blocks the influx of extracellular Ca2+ into pulmonary endothelial and epithelial cells.
-
Preservation of Barrier Integrity: The prevention of a surge in intracellular Ca2+ helps maintain the integrity of cellular junctions (adherens and tight junctions) and the actin cytoskeleton, thus preserving the alveolar-capillary barrier function.[4]
-
Reduction of Pulmonary Edema: By maintaining barrier integrity, this compound reduces the leakage of fluid and protein into the lung interstitium and alveoli, thereby mitigating pulmonary edema.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of TRPV4 inhibitors in models of agonist-induced lung edema.
Table 1: In Vitro Potency of TRPV4 Antagonists
| Compound | Target | Assay | IC50 (nM) |
| This compound | Human TRPV4 | - | 1.8 |
| This compound | Rat TRPV4 | - | 1.6 |
Data sourced from MedChemExpress.
Table 2: Effect of TRPV4 Antagonists on Agonist-Induced Lung Edema in Rats
| Treatment Group | Agonist | Antagonist Dose | Lung Wet Weight / Body Weight Ratio (g/kg) | % Inhibition of Edema |
| Vehicle Control | - | - | 4.21 | - |
| GSK1016790A | GSK1016790A | Vehicle | Increased | 0% |
| This compound (Low Dose) | GSK1016790A | 16 ng/kg/min | Reduced | Incomplete |
| This compound (Mid Dose) | GSK1016790A | 50 ng/kg/min | Reduced | Partial |
| This compound (High Dose) | GSK1016790A | 150 ng/kg/min | 4.21 | Complete |
| Nitrile 19 (3 mg/kg) | GSK1016790A | 3 mg/kg i.v. | No significant effect | - |
| Nitrile 19 (10 mg/kg) | GSK1016790A | 10 mg/kg i.v. | Significantly decreased | - |
| GSK2193874 | GSK1016790A | 219 ng/kg/min infusion | Abolished increase | ~100% |
Data for this compound is qualitative based on available information, indicating a dose-dependent effect. Data for Nitrile 19 and GSK2193874 are included for comparative purposes.
Experimental Protocols
Protocol 1: Induction of Pulmonary Edema in Rats using TRPV4 Agonist GSK1016790A
This protocol describes the in vivo induction of pulmonary edema in rats through the intravenous administration of the TRPV4 agonist, GSK1016790A.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
GSK1016790A (TRPV4 agonist)
-
This compound (or other TRPV4 antagonist)
-
Vehicle (e.g., saline, or a suitable solvent for the compounds)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Intravenous catheters
-
Infusion pumps
-
Physiological monitoring equipment (for blood pressure, heart rate)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically implant intravenous catheters for drug and agonist administration.
-
Pre-treatment: Administer this compound or its vehicle intravenously. A common pre-treatment duration is 30-60 minutes before the agonist challenge.
-
Agonist Challenge: Infuse GSK1016790A intravenously. A typical infusion rate is 10 µg/kg/min for 10 minutes. Doses ranging from 2-10 µg/kg as a bolus injection have also been used to induce dose-dependent responses.
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate throughout the experiment. A significant drop in MAP is an early indicator of TRPV4 activation.
-
Endpoint and Sample Collection: At the end of the experiment, euthanize the animal and immediately collect the lungs for analysis of pulmonary edema (see Protocol 2).
Protocol 2: Measurement of Lung Wet-to-Dry Weight Ratio
The lung wet-to-dry (W/D) weight ratio is a standard method for quantifying the extent of pulmonary edema.
Materials:
-
Excised lungs from experimental animals
-
Absorbent paper
-
Analytical balance
-
Drying oven
Procedure:
-
Lung Excision: Carefully excise the lungs from the thoracic cavity.
-
Blotting: Gently blot the lungs with absorbent paper to remove any excess surface blood and fluid.
-
Wet Weight Measurement: Immediately weigh the lungs on an analytical balance to obtain the "wet weight".
-
Drying: Place the lungs in a drying oven set at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Dry Weight Measurement: After the lungs are completely dry, weigh them again to obtain the "dry weight".
-
Calculation: Calculate the lung wet-to-dry weight ratio using the following formula: W/D Ratio = Wet Weight / Dry Weight
An increase in the W/D ratio is indicative of fluid accumulation in the lungs.
Visualizations
Signaling Pathway of Agonist-Induced Lung Edema
Caption: Signaling pathway of TRPV4-mediated pulmonary edema.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for in vivo studies.
References
- 1. The Role of Transient Receptor Potential Vanilloid 4 in Pulmonary Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endothelial TRPV4 channels in lung edema and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro-inflammatory phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing GSK2798745 Target Engagement Ex Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK2798745 is a potent, selective, and orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3] TRPV4 is a cation channel that facilitates the influx of Ca2+ across the plasma membrane and can be activated by various stimuli, including heat, physical stress, and small molecules.[4] The inhibition of TRPV4 is a therapeutic strategy being explored for conditions such as pulmonary edema associated with congestive heart failure.[5] this compound has demonstrated efficacy in preclinical models of pulmonary edema and has been progressed to clinical trials.
Accurate measurement of target engagement is critical in drug development to establish a clear relationship between drug exposure, target modulation, and pharmacological response. This document provides a detailed protocol for assessing the ex vivo target engagement of this compound by measuring its effect on TRPV4-mediated cellular responses. The primary method described is a whole blood-based endothelial cell impedance assay, which serves as a functional readout of TRPV4 inhibition.
Signaling Pathway of TRPV4
TRPV4 is a non-selective cation channel that, upon activation, leads to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ can trigger a variety of downstream signaling events, including modulation of endothelial cell barrier function. In the context of pulmonary edema, TRPV4 activation in pulmonary capillary endothelial cells is thought to increase vascular permeability. This compound acts by blocking this channel, thereby preventing the influx of Ca2+ and subsequent downstream effects.
Figure 1: Simplified signaling pathway of TRPV4 inhibition by this compound.
Quantitative Data Summary
The potency of this compound has been determined in various assay formats. The following table summarizes key quantitative data for this compound.
| Parameter | Species | Assay System | Value | Reference |
| IC₅₀ | Human | hTRPV4 expressing cells | 1.8 nM | |
| IC₅₀ | Rat | rTRPV4 expressing cells | 1.6 nM | |
| IC₅₀ | Human | FLIPR HEK cellular assay | ≤ 10 nM (Target) | |
| Half-life | Human | In vivo study | ~13 hours |
Experimental Protocol: Ex Vivo Target Engagement Assessment
This protocol details a human whole blood-based endothelial cell impedance assay to assess the target engagement of this compound. This functional assay measures the ability of this compound present in ex vivo blood samples to inhibit TRPV4 agonist-induced changes in endothelial cell barrier function, which is measured as a change in electrical impedance.
Experimental Workflow
References
Troubleshooting & Optimization
How to improve the stability of GSK2798745 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of GSK2798745 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL.[1][2] For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: My this compound is not fully dissolving. What should I do?
A2: If you observe precipitation or phase separation, you can gently heat the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution.[1] Ensure you are using a newly opened or anhydrous grade of DMSO, as absorbed moisture can affect solubility.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The stability of this compound in solution is highly dependent on storage temperature. To prevent degradation, it is crucial to follow the recommended storage guidelines. For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] It is also recommended to protect the solutions from light.[1]
Q4: How long can I store this compound stock solutions?
A4: The permissible storage duration depends on the temperature. Please refer to the table below for detailed storage recommendations.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | |
| -20°C | Up to 1 year | |
| 4°C (Powder) | Up to 2 years | |
| -20°C (Powder) | Up to 3 years |
Table 2: Example Formulations for In Vivo Studies
For researchers conducting in vivo experiments, achieving a stable and biocompatible formulation is critical. Below are examples of formulations that have been used for this compound.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| Solvent/Vehicle | ||||
| DMSO | 10% | 10% | 10% | 3% (v/v) |
| PEG300 | 40% | - | - | - |
| Tween-80 | 5% | - | - | - |
| Saline | 45% | - | - | - |
| 20% SBE-β-CD in Saline | - | 90% | - | - |
| Corn Oil | - | - | 90% | - |
| 20% Captisol® (w/v) in water | - | - | - | 97% |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | Not specified |
| Source |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (M.Wt: 460.53 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.605 mg of this compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 4.605 mg, add 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use amber vials to protect from light and to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol: Analysis of this compound Formulation by LC-MS/MS
This protocol is adapted from a method used to confirm dose formulation analysis.
-
Sample Preparation:
-
Dilute an aliquot of the this compound formulation with a mixture of water and acetonitrile.
-
Add a known concentration of an internal standard (e.g., Fexofenadine).
-
Vortex the sample to ensure it is well-mixed.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system.
-
Perform chromatographic separation using a reverse-phase C18 column (e.g., Waters Acquity UPLC HSS T3).
-
Use a gradient elution method with appropriate mobile phases (e.g., water and acetonitrile with a suitable modifier like formic acid).
-
Detect and quantify this compound and the internal standard using a tandem mass spectrometer (e.g., Sciex API 5000) in multiple reaction monitoring (MRM) mode.
-
Mandatory Visualization
References
Potential off-target effects of GSK2798745 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of GSK2798745 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective, orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4] It is a first-in-class TRPV4 blocker that has been evaluated in clinical trials.[5] The compound was developed for its potential to treat conditions such as pulmonary edema associated with congestive heart failure.
Q2: What is the known selectivity profile of this compound?
This compound demonstrates high selectivity for the TRPV4 ion channel. Preclinical studies have shown that it has significantly lower activity against other related TRP channels, including TRPM5, TRPA1, TRPC3, and TRPC6.
Q3: Have any off-target effects been observed in clinical trials?
Clinical studies have consistently reported that this compound is well-tolerated in both healthy volunteers and patients with stable heart failure. No significant safety issues or serious adverse events have been observed, suggesting a favorable off-target profile in the clinical setting.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Even with a highly selective compound, it is crucial to consider and experimentally address the possibility of off-target effects in your specific experimental system. This guide provides a structured approach to troubleshooting unexpected results that may be related to off-target activities of this compound.
Step 1: Confirm On-Target TRPV4 Inhibition
Before investigating off-target effects, it is essential to verify that the observed phenotype is not a direct consequence of TRPV4 inhibition in your experimental model.
-
Experimental Workflow for On-Target Validation
Caption: Workflow for confirming on-target TRPV4 inhibition.
Step 2: Assess Potential Off-Target Activity on Related TRP Channels
While this compound is highly selective, at very high concentrations, interactions with other TRP channels, although weak, cannot be entirely ruled out. The following table summarizes the selectivity data.
| Target | IC50 (this compound) | Primary Signaling Pathway |
| TRPV4 (human) | 1.8 nM | Ca2+ influx in response to mechanical, thermal, and osmotic stimuli. |
| TRPV4 (rat) | 1.6 nM | Ca2+ influx in response to mechanical, thermal, and osmotic stimuli. |
| TRPM5 | > 25 µM | G-protein-coupled receptor (GPCR) activation -> PLC -> IP3 -> Ca2+ release from ER -> TRPM5 activation -> Na+ influx -> depolarization. |
| TRPA1 | > 25 µM | Activated by various noxious stimuli, including cold, mechanical stress, and irritant chemicals. Leads to Ca2+ and Na+ influx, contributing to pain and neurogenic inflammation. |
| TRPC3 | > 25 µM | GPCR activation -> PLC -> Diacylglycerol (DAG) -> TRPC3 activation -> Ca2+ and Na+ influx. |
| TRPC6 | > 25 µM | GPCR activation -> PLC -> Diacylglycerol (DAG) -> TRPC6 activation -> Ca2+ and Na+ influx. Can also be mechanically activated. |
-
Signaling Pathways of Potentially Related TRP Channels
To help visualize the potential (though unlikely) off-target signaling cascades, refer to the diagrams below.
Caption: TRPM5 signaling pathway.
Caption: TRPA1 signaling pathway.
Caption: TRPC3/6 signaling pathway.
Step 3: Experimental Design to Differentiate On- and Off-Target Effects
If you suspect an off-target effect, the following experimental strategies can help to distinguish it from the on-target activity of this compound.
-
Dose-Response Analysis:
-
Rationale: On-target effects should occur at concentrations consistent with the known IC50 of this compound for TRPV4 (in the low nanomolar range). Off-target effects are more likely to appear at significantly higher concentrations.
-
Protocol:
-
Perform a wide-range dose-response curve for this compound in your assay (e.g., from 1 nM to 100 µM).
-
Compare the EC50 or IC50 of your observed effect with the known on-target IC50 for TRPV4.
-
A large discrepancy may suggest an off-target mechanism.
-
-
-
Use of a Structurally Unrelated TRPV4 Antagonist:
-
Rationale: If the observed effect is truly due to TRPV4 inhibition, it should be reproducible with a different, structurally unrelated TRPV4 antagonist.
-
Protocol:
-
Identify a commercially available TRPV4 antagonist with a different chemical scaffold (e.g., HC-067047).
-
Test this alternative antagonist in your assay.
-
If both compounds produce the same phenotype, it is more likely an on-target effect.
-
-
-
Genetic Knockdown/Knockout of TRPV4:
-
Rationale: The most definitive way to confirm an on-target effect is to show that the effect of this compound is absent in cells or animals lacking TRPV4.
-
Protocol:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRPV4 expression in your cell model.
-
Alternatively, use TRPV4 knockout animal models if available.
-
Treat the TRPV4-deficient and control systems with this compound.
-
An on-target effect will be diminished or absent in the TRPV4-deficient system.
-
-
-
Experimental Workflow for Off-Target Investigation
Caption: Logical workflow for investigating potential off-target effects.
Disclaimer
This information is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental systems. Always consult the relevant scientific literature and safety data sheets before using any chemical compound.
References
- 1. pnas.org [pnas.org]
- 2. TRPC3 Channels Are Required for Synaptic Transmission and Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK2798745 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2798745 in in vivo experiments. Our goal is to offer practical guidance to help optimize your experimental design and address common challenges.
Important Note on Mechanism of Action: this compound is a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5] It is not classified as a RIPK1 inhibitor. This guide will focus on its established role as a TRPV4 inhibitor.
Mechanism of Action of this compound
This compound is a first-in-class, orally active blocker of the TRPV4 ion channel. TRPV4 is a non-selective calcium-permeable cation channel that is activated by various stimuli, including heat, mechanical stress, and endogenous ligands. In pathological conditions such as heart failure, increased vascular pressure can activate TRPV4 in the pulmonary endothelium, leading to increased permeability of the alveolar-capillary barrier and resulting in pulmonary edema. By inhibiting TRPV4, this compound is hypothesized to prevent this increase in permeability and reduce fluid accumulation in the lungs.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and clinical studies of this compound.
Table 1: In Vivo Efficacy Studies
| Animal Model | Dosing Range | Route of Administration | Key Findings | Reference |
| Male Sprague-Dawley Rats | 16, 50, or 150 ng/kg/min for 60 min | Intravenous injection | Dose-dependent inhibition of TRPV4 agonist-mediated lung edema. Complete inhibition at the highest dose. | |
| Yorkshire Swine | 0.0006 to 5.94 mg/kg (single dose) | 90-min intravenous infusion | Marginal improvement in PaO2/FiO2 ratio after chlorine gas-induced lung injury. No significant impact on other key disease endpoints. |
Table 2: Clinical Pharmacokinetic and Safety Studies
| Subject Population | Dosing Regimen | Route of Administration | Key Pharmacokinetic/Safety Findings | Reference |
| Healthy Volunteers | Single escalating doses (up to 12.5 mg) and repeat doses | Oral | Linear pharmacokinetics up to 12.5 mg, systemic half-life of ~13 hours. Generally well-tolerated with no significant safety issues. | |
| Patients with Stable Heart Failure | Once daily for up to 7 days | Oral | Well-tolerated. |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo experiment based on published literature.
Title: Evaluation of this compound in a Swine Model of Chlorine Gas-Induced Acute Lung Injury.
Objective: To assess the dose-response effect of intravenously administered this compound as a post-exposure therapeutic.
Materials:
-
This compound
-
Vehicle: 20% Captisol® (w/v) and 3% dimethyl sulfoxide (v/v) in water.
-
Yorkshire Swine
-
Chlorine gas (240 ppm)
Procedure:
-
Animal Model: Anesthetized Yorkshire swine are exposed to 240 ppm chlorine gas via intratracheal inhalation for 55 minutes to induce acute lung injury.
-
Drug Formulation: this compound is formulated as a solution in the vehicle. The concentration is adjusted to deliver the desired dose in a constant volume based on body weight (e.g., 6 mL/kg).
-
Drug Administration: Within 15 minutes of chlorine exposure, animals receive a 90-minute intravenous infusion of either vehicle or one of the this compound doses (ranging from 0.0006 to 5.94 mg/kg).
-
Monitoring and Endpoints:
-
Pulmonary function and oxygenation (e.g., PaO2/FiO2 ratio) are measured hourly for 24 hours.
-
At 24 hours post-exposure, assess airway responsiveness, wet-to-dry lung weight ratio, airway inflammation (via bronchoalveolar lavage), and histopathology.
-
-
Data Analysis: Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control group.
Troubleshooting Guide and FAQs
Q1: I am having trouble dissolving this compound for my in vivo experiment. What should I do?
A1: The solubility of this compound can be challenging. A published formulation for intravenous administration in swine is a solution in 20% Captisol® (w/v) and 3% dimethyl sulfoxide (v/v) in water. For oral administration, it has been formulated as a suspension. It is crucial to ensure the formulation is appropriate for your intended route of administration and animal model. Consider performing small-scale solubility tests with different pharmaceutically acceptable vehicles.
Q2: I am not observing the expected therapeutic effect in my animal model. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Dosage: The dose might be suboptimal for your specific model and disease state. The effective dose can vary significantly between species.
-
Timing of Administration: The therapeutic window for this compound may be narrow. In a study on chlorine-induced lung injury, administration 15 minutes post-exposure showed only marginal effects. Consider if pre-treatment or earlier post-treatment is more appropriate for your model.
-
Model-Specific Pathophysiology: The role of TRPV4 may be less critical in your chosen disease model compared to others.
-
Pharmacokinetics: The bioavailability and metabolism of this compound can differ between species. It is advisable to perform pharmacokinetic studies in your animal model to ensure adequate drug exposure at the target site.
Q3: Are there any known safety concerns or adverse effects of this compound in animals?
A3: Clinical trials in humans have shown this compound to be generally well-tolerated. However, comprehensive preclinical toxicology data in various animal species is not extensively detailed in the public domain. It is essential to conduct appropriate safety and tolerability studies in your chosen animal model, starting with lower doses and escalating cautiously. Monitor animals for any signs of distress or adverse reactions.
Q4: How do I optimize the dosage of this compound for a new in vivo experiment?
A4: A systematic approach is recommended:
-
Literature Review: Start by reviewing existing in vivo data for this compound in similar animal models or for other TRPV4 inhibitors.
-
Dose-Ranging Study: Conduct a pilot study with a wide range of doses to determine a dose-response relationship.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform PK/PD studies to correlate drug exposure with the pharmacological effect. This will help in selecting a dose that achieves the desired target engagement.
-
Tolerability Assessment: Assess the tolerability of the selected doses in your animal model.
References
- 1. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK2798745 storage conditions to prevent degradation
Welcome to the technical support center for GSK2798745. This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] One supplier suggests that the powder can be stored at -20°C for up to 3 years and at 4°C for up to 2 years.[2] It is also advised to protect the compound from light.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO at concentrations up to 250 mg/mL.[2][4] It is highly recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. Once prepared, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For stock solutions, storage at -80°C is recommended for up to 2 years, while storage at -20°C is suitable for up to 1 year. Another source suggests a shorter duration of 6 months at -80°C and 1 month at -20°C. To ensure the best results, it is always advisable to use freshly prepared solutions for in vivo experiments.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light, for both the solid compound and its solutions. Storage in amber vials or containers wrapped in foil is advisable.
Q5: What should I do if I observe precipitation in my stock solution?
A5: If precipitation occurs, you can gently warm the solution to 37°C and use sonication to aid in redissolving the compound. Always ensure the solution is clear before use.
Storage Condition Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark place. |
| -20°C | Long-term (months to years) | Up to 3 years. Protect from light. | |
| Stock Solution | -20°C | Up to 1 year (or 1 month) | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 2 years (or 6 months) | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This can often be attributed to the degradation of this compound. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
-
Preparation of Samples:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple amber vials.
-
Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C for accelerated degradation studies).
-
For photostability testing, prepare an additional set of samples in clear vials to be exposed to a controlled light source.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (MS).
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
-
A significant decrease in the main peak area or the emergence of new peaks suggests degradation.
-
Visualizations
Proper Handling and Storage Workflow
Caption: Recommended workflow for handling and storing this compound.
Hypothetical Degradation Pathway
Based on the chemical structure of this compound, which contains a spirocarbamate and other functional groups, the following is a hypothetical degradation pathway. The primary sites susceptible to degradation are likely the carbamate and the tertiary alcohol.
Caption: Hypothetical degradation pathways for this compound.
References
Addressing GSK2798745 precipitation in cell culture media
Welcome to the technical support center for GSK2798745. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2][3][4][5] TRPV4 is a calcium-permeable cation channel that is involved in a variety of physiological processes. By blocking this channel, this compound prevents the influx of calcium ions that is triggered by various stimuli, thereby modulating downstream signaling pathways.
Q2: Why is my this compound precipitating in my cell culture medium?
A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited aqueous solubility. The compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) at high concentrations (≥ 100 mg/mL), but when this concentrated stock solution is diluted into the complex aqueous environment of cell culture media, the compound can "crash out" of solution. This phenomenon, often referred to as "solvent shock," is a primary cause of precipitation.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: Compound precipitation can significantly impact your experimental results. The formation of a precipitate means the actual concentration of soluble, active this compound in your cell culture is lower and unknown, leading to inaccurate and unreliable data. Furthermore, the solid particles of the precipitate can be cytotoxic to your cells and may interfere with certain assay readouts, particularly those involving imaging.
Q4: How can I visually identify if this compound has precipitated?
A4: Precipitation can manifest as a fine, crystalline-like powder, visible cloudiness or turbidity in the medium, or small particles floating in the culture vessel or settled at the bottom. It is crucial to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the pH of the medium (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms visible under a microscope.
Troubleshooting Guide: Addressing this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Step 1: Optimize Your Stock Solution
-
Ensure Complete Dissolution: Before preparing your working solution, ensure that your this compound stock solution in DMSO is completely dissolved. If you observe any precipitate in the stock, gently warm the vial (e.g., in a 37°C water bath) or sonicate it briefly.
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds. Use fresh, anhydrous DMSO to prepare your stock solutions.
-
Store Properly: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation.
Step 2: Modify Your Dilution Protocol
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. Temperature can significantly affect solubility.
-
Gradual Dilution: To avoid "solvent shock," perform a stepwise dilution. Instead of adding the DMSO stock directly into the final volume of media, first, create an intermediate dilution by adding the stock solution to a smaller volume of pre-warmed serum-free medium. Mix gently and then add this intermediate dilution to the final volume of complete medium.
-
Slow Addition and Mixing: Add the this compound stock solution (or intermediate dilution) dropwise to the cell culture medium while gently swirling or vortexing the tube. This facilitates rapid and uniform dispersion of the compound.
Step 3: Determine the Maximum Soluble Concentration in Your System
The solubility of this compound can be affected by the specific formulation of your cell culture medium (e.g., DMEM vs. RPMI-1640) and the presence and concentration of serum. It is highly recommended to empirically determine the maximum soluble concentration in your specific experimental conditions.
Experimental Protocol: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed complete cell culture medium. It is important to keep the final DMSO concentration consistent across all dilutions and below a level that is toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration but without this compound).
-
Incubate the dilutions at 37°C in a humidified incubator for a duration that is relevant to your experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific cell culture system.
Step 4: Consider a Lower Final Concentration
If precipitation persists even with optimized dilution techniques, you may need to lower the final working concentration of this compound in your experiments.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 100 mg/mL (217.14 mM) |
| DMSO | 250 mg/mL (542.85 mM) |
Note: The solubility in aqueous cell culture media has not been specifically reported and should be determined empirically.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: TRPV4 signaling pathway and the inhibitory action of this compound.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: Logical relationships of factors influencing this compound solubility.
References
Technical Support Center: GSK2798745 Off-Target Liability Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing potential off-target liabilities of the selective TRPV4 ion channel inhibitor, GSK2798745. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a selective inhibitor like this compound?
A: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended therapeutic target (TRPV4).[1] Even for highly selective inhibitors, off-target binding can occur, potentially leading to misleading experimental results, cellular toxicity, or unforeseen side effects in a clinical setting.[1] Identifying and understanding these off-target interactions is crucial for a comprehensive safety and efficacy profile.
Q2: What are the initial steps to assess the potential off-target profile of this compound?
A: A tiered approach is recommended. Start with computational (in silico) predictions to identify potential off-target interactions based on the chemical structure of this compound.[2][3] Following this, in vitro biochemical assays, such as broad kinase panel screening, are essential to experimentally validate these predictions and identify any interactions with a wide range of kinases.[4]
Q3: How can I confirm suspected off-target binding of this compound within a cellular context?
A: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and off-target binding in intact cells. This assay measures the thermal stabilization of a protein upon ligand binding. If this compound binds to a suspected off-target protein, it will increase the protein's melting temperature, which can be detected by techniques like Western blotting or mass spectrometry.
Q4: What if I observe a phenotype in my experiments that is not consistent with TRPV4 inhibition by this compound?
A: Unexplained phenotypes may suggest off-target effects. To investigate this, perform a counter-screen using a structurally unrelated TRPV4 inhibitor. If the phenotype is not replicated with the alternative inhibitor, it is more likely to be an off-target effect of this compound. Additionally, phenotypic screening in various cell lines can help to characterize the biological response to this compound and uncover potential off-target-driven phenotypes.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action | Expected Outcome |
| Unexpected cellular toxicity at effective concentrations. | Off-target effects leading to cytotoxicity. | 1. Perform a kinome scan to identify potential off-target kinases. 2. Conduct a Cell Titer-Glo® or similar viability assay in a panel of cell lines with varying expression of suspected off-targets. 3. Use a structurally distinct TRPV4 inhibitor as a control. | Identification of specific off-target kinases that may be mediating the toxic effects. Clarification of whether the toxicity is on-target or off-target. |
| Discrepancy between biochemical IC50 and cellular EC50. | Poor cell permeability, active efflux, or engagement of intracellular off-targets. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Use efflux pump inhibitors (e.g., verapamil) in cellular assays. 3. Employ CETSA to confirm intracellular target and off-target engagement. | Understanding the reasons for the potency discrepancy and confirming that this compound reaches its intended and unintended targets within the cell. |
| Inconsistent results across different cell lines. | Cell line-specific expression of off-target proteins. | 1. Profile the expression of the intended target (TRPV4) and suspected off-targets in the cell lines used. 2. Correlate the cellular response to this compound with the expression levels of potential off-targets. | Identification of cell lines that are more or less sensitive to off-target effects, allowing for better model selection. |
| Activation of an unexpected signaling pathway. | Off-target modulation of a kinase or other signaling protein. | 1. Use phospho-proteomics or a targeted phospho-antibody array to identify aberrantly activated pathways. 2. Cross-reference activated pathways with the results of a kinome scan. | Pinpointing the specific off-target interaction responsible for the activation of a non-canonical signaling pathway. |
Quantitative Data Summary
Due to the proprietary nature of pharmaceutical development, public data on the comprehensive off-target profile of this compound is limited. The following tables present hypothetical, yet representative, data that researchers might generate during an off-target liability assessment.
Table 1: Hypothetical Kinome Scan Data for this compound
| Kinase Target | % Inhibition @ 1 µM | Selectivity Score (S-Score) | Potential Implication |
| TRPV4 (On-Target) | 98% | N/A | Intended Target |
| Kinase A | 65% | 0.02 | Potential for moderate off-target effects. |
| Kinase B | 45% | 0.05 | Low potential for off-target effects. |
| Kinase C | 15% | 0.20 | Unlikely to be a significant off-target. |
| Kinase D | 72% | 0.015 | High potential for off-target effects; further investigation is warranted. |
| Selectivity Score (S-Score) is a measure of selectivity, with a lower score indicating higher selectivity. |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data
| Protein Target | Vehicle Tagg (°C) | This compound Tagg (°C) | ΔTagg (°C) | Conclusion |
| TRPV4 | 52.5 | 58.2 | +5.7 | Confirmed On-Target Engagement |
| Kinase A | 55.1 | 55.3 | +0.2 | No significant cellular engagement. |
| Kinase D | 60.3 | 64.8 | +4.5 | Confirmed Off-Target Engagement |
| Tagg represents the aggregation temperature of the protein. |
Experimental Protocols
1. Kinome Profiling (KinomeScan™)
This protocol outlines a generalized procedure for assessing the interaction of this compound with a large panel of kinases.
-
Principle: A competition-based binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and this compound at a fixed concentration (e.g., 1 µM).
-
Incubate the plates to allow the binding reaction to reach equilibrium.
-
Wash the plates to remove unbound components.
-
Elute and quantify the amount of kinase bound to the solid support using qPCR.
-
Calculate the percent inhibition by comparing the amount of kinase bound in the presence of this compound to a DMSO vehicle control.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol provides a method to validate the binding of this compound to its on-target (TRPV4) and potential off-targets in a cellular environment.
-
Principle: Ligand binding stabilizes proteins to thermal denaturation. CETSA measures this stabilization by heating cell lysates treated with a compound and quantifying the amount of soluble protein remaining at different temperatures.
-
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble protein fraction by Western blot using antibodies against the target protein (TRPV4) and suspected off-targets.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Workflow for identifying off-target liabilities.
Caption: On-target vs. potential off-target signaling.
Caption: Troubleshooting logic for unexpected phenotypes.
References
How to account for GSK2798745 pharmacokinetics in study design
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. The following troubleshooting guides and FAQs are designed to address common questions and challenges that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, highly potent, selective, and orally active small molecule inhibitor of the TRPV4 ion channel.[1][2][3][4] TRPV4 is a calcium-permeable non-selective cation channel that is involved in various physiological processes. In the context of its therapeutic potential, particularly in conditions like pulmonary edema associated with heart failure, this compound is designed to block the influx of calcium through the TRPV4 channel in endothelial cells. This action is believed to help in maintaining the integrity of the endothelial barrier.
Q2: What are the key pharmacokinetic parameters of this compound in humans?
A2: A first-in-human study in healthy volunteers and patients with stable heart failure revealed the following key pharmacokinetic properties:
-
Half-life: Approximately 13 hours.[5]
-
Kinetics: Systemic exposure demonstrated linear pharmacokinetics for doses up to 12.5 mg.
-
Accumulation: There is less than a twofold accumulation with once-daily dosing.
-
Food Effect: Administration with a high-fat meal resulted in a slight increase in exposure, with a 14% increase in the area under the plasma concentration-time curve (AUC) and a 9% increase in the maximum observed plasma concentration (Cmax).
Q3: How should I prepare and store this compound?
A3:
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Storage of Solid Form: As a solid, it should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Storage of Stock Solutions: Stock solutions in DMSO should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Are there any known drug-drug interactions to be aware of?
A4: While specific drug-drug interaction studies are not extensively detailed in the public literature, a clinical trial protocol for a study involving this compound in patients with congestive heart failure included the exclusion of individuals taking strong inhibitors or inducers of cytochrome P450 (CYP) 3A or P-glycoprotein. This suggests a potential for drug interactions involving these pathways. Researchers should exercise caution and consider the potential for interactions when co-administering this compound with compounds that are known to modulate CYP3A4 or P-gp activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step:
-
Perform a dose-response curve to ensure you are using the lowest effective concentration.
-
Use a structurally unrelated TRPV4 inhibitor as a control to see if the same phenotype is observed.
-
Consider using a cell line that does not express TRPV4 to determine if the observed effect is independent of the target.
-
-
-
Possible Cause 2: DMSO concentration.
-
Troubleshooting Step:
-
Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level that does not affect your cells (typically below 0.5%).
-
Always include a vehicle control (medium with the same concentration of DMSO as your treated wells) in your experiments.
-
-
Issue 2: Low or variable compound exposure in in vivo studies.
-
Possible Cause 1: Poor solubility or precipitation of the compound in the dosing vehicle.
-
Troubleshooting Step:
-
Visually inspect the dosing solution for any signs of precipitation before administration.
-
For preclinical studies, consider using a formulation that enhances solubility. One published study in a swine model used a solution of 20% Captisol® (w/v) and 3% DMSO in water for intravenous infusion.
-
-
-
Possible Cause 2: First-pass metabolism.
-
Troubleshooting Step:
-
While human data suggests good oral activity, the extent of first-pass metabolism in preclinical species may vary.
-
If oral bioavailability is a concern, consider administering the compound via a different route (e.g., intraperitoneal or intravenous) to bypass the gastrointestinal tract and liver for initial proof-of-concept studies.
-
-
Data Presentation
Table 1: Summary of Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference |
| Systemic Half-life (t½) | ~13 hours | |
| Pharmacokinetics | Linear up to 12.5 mg | |
| Accumulation (once-daily) | < 2-fold | |
| Effect of High-Fat Meal on AUC | ↑ 14% | |
| Effect of High-Fat Meal on Cmax | ↑ 9% |
Table 2: IC50 Values for this compound
| Target | IC50 | Reference |
| Human TRPV4 (hTRPV4) | 1.8 nM | |
| Rat TRPV4 (rTRPV4) | 1.6 nM |
Experimental Protocols
Protocol 1: General Procedure for Quantification of this compound in Plasma
This protocol is a generalized procedure based on methodologies cited in the literature. Researchers should validate the assay in their own laboratories.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction. To a defined volume of plasma (e.g., 100 µL), add a volume of a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Separation: Employ a suitable reverse-phase HPLC column to separate this compound from endogenous plasma components. The mobile phase will typically consist of a gradient of an aqueous solution (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing these standards alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the TRPV4 signaling pathway.
Caption: General experimental workflow for an in vivo pharmacokinetic study.
References
- 1. TRPV4 channels mediate cyclic strain-induced endothelial cell reorientation through integrin to integrin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. glpbio.com [glpbio.com]
- 5. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and preparing GSK2798745 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and use of GSK2798745, a potent and selective TRPV4 ion channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It blocks the influx of cations, primarily Ca2+, that is mediated by TRPV4 activation.[1] It exhibits high potency with IC50 values of 1.8 nM for human TRPV4 (hTRPV4) and 1.6 nM for rat TRPV4 (rTRPV4).[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is highly soluble in DMSO, with concentrations of ≥100 mg/mL (217.14 mM) and 250 mg/mL having been reported.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.
Q3: How should I prepare working solutions for in vitro and in vivo experiments?
A3: For in vitro experiments, stock solutions in DMSO can be further diluted with cell culture media. It is important to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
For in vivo experiments, several formulation protocols have been reported. It is recommended to prepare these solutions freshly on the day of use. A common method involves preparing a stock solution in DMSO and then diluting it with a vehicle containing other solvents. For example, a solution for intravenous infusion in a swine model was formulated in 20% Captisol® (w/v) and 3% DMSO (v/v) in water.
Q4: What are the proper storage conditions for this compound?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (Stock Solution): Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Is this compound stable at room temperature?
A5: The compound is considered stable enough for a few weeks during standard shipping at ambient temperatures. However, for long-term storage, the recommended low-temperature conditions should be followed.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Physicochemical and Potency Data
| Property | Value | Reference(s) |
| Molecular Weight | 460.53 g/mol | |
| Molecular Formula | C25H28N6O3 | |
| CAS Number | 1419609-94-1 | |
| Appearance | Off-white to light yellow solid | |
| Purity | >98% (typically ~99.7%) | |
| IC50 (hTRPV4) | 1.8 nM | |
| IC50 (rTRPV4) | 1.6 nM |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (217.14 mM) | Use newly opened, anhydrous DMSO. | |
| DMSO | 250 mg/mL | Ultrasonic assistance may be used. |
Table 3: Storage Recommendations
| Form | Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent | -80°C | 2 years | |
| In Solvent | -20°C | 1 year |
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway Inhibition by this compound
Activation of the TRPV4 channel by various stimuli (e.g., mechanical stress, heat, osmotic pressure) leads to an influx of Ca2+. This increase in intracellular calcium triggers a cascade of downstream signaling events. This compound acts by blocking this initial Ca2+ entry, thereby inhibiting these subsequent pathways.
Caption: Inhibition of TRPV4-mediated Ca²⁺ influx and downstream signaling by this compound.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A standard workflow for evaluating this compound activity in a cell-based assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 460.53 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.605 mg.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.605 mg, add 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If precipitation is observed, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Human Umbilical Vein Endothelial Cell (HUVEC) Impedance Assay
This protocol is adapted from methods used to assess the target engagement of this compound.
Objective: To measure the ability of this compound to inhibit TRPV4 agonist-induced reduction in endothelial cell impedance, a measure of endothelial barrier function.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Electric Cell-substrate Impedance Sensing (ECIS) array plates
-
This compound stock solution (in DMSO)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed HUVECs onto ECIS array plates and grow to confluence.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Ensure the final DMSO concentration is consistent across all wells and non-toxic. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Baseline Measurement: Monitor the impedance of the HUVEC monolayer until a stable baseline is achieved.
-
Agonist Stimulation: Add the TRPV4 agonist GSK1016790A to the wells to induce a TRPV4-dependent response.
-
Impedance Monitoring: Continuously record the impedance changes over time. Activation of TRPV4 will typically cause a drop in impedance, reflecting a disruption of the endothelial barrier.
-
Data Analysis: Quantify the extent of impedance reduction in agonist-treated wells relative to vehicle controls. Determine the inhibitory effect of this compound by comparing the response in its presence to the agonist-only response. Calculate the IC50 value for this compound based on the dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution/media | - Low aqueous solubility.- Final concentration exceeds solubility limit.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains below the cellular toxicity threshold (usually <0.1%).- Prepare fresh dilutions for each experiment.- Gentle warming or sonication may help redissolve the compound, but check for temperature sensitivity.- For in vivo formulations, ensure all co-solvents are added sequentially and mixed thoroughly as per established protocols. |
| Inconsistent or no inhibitory activity in assays | - Compound degradation.- Incorrect concentration.- Insufficient pre-incubation time.- Low TRPV4 expression in the cell line.- Agonist concentration is too high. | - Use fresh aliquots of the stock solution; avoid repeated freeze-thaw cycles.- Verify the concentration of the stock solution and the accuracy of dilutions.- Optimize the pre-incubation time to ensure adequate cell penetration and target engagement.- Confirm TRPV4 expression in your cell model using qPCR or Western blot.- Perform an agonist dose-response curve to determine an optimal concentration (e.g., EC80) for inhibition studies. |
| Observed cellular toxicity | - High final concentration of this compound.- High final concentration of DMSO vehicle.- Off-target effects. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line.- Ensure the final DMSO concentration is identical in all wells (including controls) and is below 0.1%.- Review literature for potential off-target activities and consider using a structurally different TRPV4 inhibitor as a control. |
| Variability in in vivo results | - Poor bioavailability of the formulation.- Rapid metabolism of the compound.- Incorrect dosing or administration. | - Ensure the formulation is homogenous and fully dissolved before administration.- Review pharmacokinetic data for the animal model being used. The half-life of this compound is approximately 13 hours in humans, but may differ in other species. Consider the dosing regimen accordingly.- Ensure accurate and consistent administration techniques. |
References
Validation & Comparative
A Comparative Guide to Selective TRPV4 Inhibitors: GSK2798745 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK2798745, a clinical-stage selective Transient Receptor Potential Vanilloid 4 (TRPV4) inhibitor, with other widely used selective TRPV4 inhibitors: GSK2193874, HC-067047, and RN-1734. The information is compiled from various studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to TRPV4 and its Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in sensing a variety of physical and chemical stimuli, including temperature, mechanical stress, and osmolarity. Its activation leads to an influx of calcium ions, triggering a cascade of intracellular signaling events. Dysregulation of TRPV4 activity has been implicated in a range of pathologies, including pulmonary edema, heart failure, pain, and respiratory diseases. Consequently, the development of selective TRPV4 inhibitors is a significant area of interest for therapeutic intervention.
Comparative Performance of Selective TRPV4 Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of this compound and other key selective TRPV4 inhibitors.
Table 1: In Vitro Potency (IC50) of Selective TRPV4 Inhibitors
| Compound | Human TRPV4 (hTRPV4) IC50 | Rat TRPV4 (rTRPV4) IC50 | Mouse TRPV4 (mTRPV4) IC50 |
| This compound | 1.8 nM[1] | 1.6 nM[1] | Not Reported |
| GSK2193874 | 40 nM[2] | 2 nM[2][3] | Not Reported |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
Table 2: Selectivity Profiles of TRPV4 Inhibitors
| Compound | Selectivity Profile |
| This compound | Excellent TRP selectivity (TRPM5, TRPA1, TRPC3, and TRPC6 > 25 µM). |
| GSK2193874 | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC50 > 25 µM). Also selective against a panel of ~200 other human receptors, channels, and enzymes. Shows selectivity against cardiac ion channels: hERG (IC50 = 1.2 µM), CaV1.2 (IC50 = 4.5 µM), and NaV1.5 (IC50 = 40 µM). |
| HC-067047 | Selective for TRPV4 over TRPV1, TRPV2, TRPV3, and TRPM8 channels. |
| RN-1734 | Displays selectivity for TRPV4 over other TRP channels: TRPV3 (IC50 > 30 µM), TRPM8 (IC50 > 30 µM), and TRPV1 (IC50 > 100 µM). |
Table 3: In Vivo Efficacy in a Rat Model of Pulmonary Edema
| Compound | Efficacy in Rat Model of Pulmonary Edema |
| This compound | Demonstrated efficacy in an in vivo rat PK/PD model of pulmonary edema. Inhibits TRPV4 agonist-mediated lung edema in rats in a dose-dependent manner, with complete inhibition at the highest dose tested. |
| GSK2193874 | Prevents and resolves pulmonary edema after myocardial infarction in in vivo models. Abolished hypotension, pulmonary edema, and protein extravasation into the lung in a rat model where pulmonary edema was induced by a TRPV4 agonist. |
| HC-067047 | Not directly reported in a pulmonary edema model in the provided search results. However, it has shown efficacy in a rat model of cystitis by increasing bladder capacity and reducing micturition frequency. |
| RN-1734 | Not directly reported in a pulmonary edema model in the provided search results. |
Signaling Pathways
The activation of the TRPV4 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. This can lead to various cellular responses, including the release of inflammatory mediators and changes in cell volume and shape. The following diagram illustrates a simplified overview of the TRPV4 signaling pathway. Selective inhibitors like this compound act by blocking the channel, thereby preventing the initial Ca2+ influx and the subsequent downstream signaling.
Simplified TRPV4 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are synthesized protocols based on the available literature.
Fluorometric Imaging Plate Reader (FLIPR) Assay for TRPV4 Inhibition
This assay is commonly used to measure the inhibitory effect of compounds on TRPV4 channel activation by monitoring changes in intracellular calcium concentration.
References
Validating the Inhibitory Prowess of GSK2798745 on TRPV4: A Comparative Guide
For researchers and professionals in drug development, rigorously validating the inhibitory effect of a compound is a critical step. This guide provides a comprehensive overview of the experimental methods used to validate the inhibitory effect of GSK2798745 on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. By offering a comparative analysis with other known TRPV4 inhibitors, detailed experimental protocols, and quantitative data, this guide serves as a practical resource for scientists working in this field.
This compound is a potent and selective, orally active inhibitor of the TRPV4 ion channel.[1][2][3][4] It has been investigated as a clinical candidate for treating pulmonary edema associated with heart failure.[5] The validation of its inhibitory effect relies on a combination of in vitro and in vivo experimental approaches designed to assess its potency, selectivity, and efficacy.
Comparative Analysis of TRPV4 Inhibitors
A crucial aspect of validating a novel inhibitor is to compare its performance against existing alternatives. This compound has been benchmarked against other well-characterized TRPV4 antagonists, such as HC-067047 and RN-1734. The following table summarizes the key quantitative data for these compounds.
| Inhibitor | Target | IC50 (nM) | Selectivity | In Vivo Model | Efficacy |
| This compound | hTRPV4 | 1.8 | High selectivity against TRPM5, TRPA1, TRPC3, and TRPC6 (>25 µM) | Rat model of TRPV4 agonist-induced pulmonary edema | Dose-dependent inhibition of pulmonary edema |
| rTRPV4 | 1.6 | ||||
| HC-067047 | hTRPV4 | 48 | >100-fold selective over TRPV1, TRPV2, TRPV3; ~10-fold over TRPM8 | Mouse model of cyclophosphamide-induced cystitis | Increases functional bladder capacity |
| rTRPV4 | 133 | Rat model of myocardial I/R injury | Dose-dependent reduction in infarct size | ||
| mTRPV4 | 17 | ||||
| RN-1734 | hTRPV4 | 2300 | >30 µM for TRPV3, TRPM8; >100 µM for TRPV1 | Rat model of cystitis | Potentiates the effect of TRPV1 antagonists |
| rTRPV4 | 3200 | Mouse model of neuropathic pain | Reverses mechanical allodynia and heat hyperalgesia | ||
| mTRPV4 | 5900 |
Key Experimental Protocols for Validation
The validation of this compound's inhibitory effect on TRPV4 involves a multi-tiered approach, employing various in vitro and in vivo assays. Below are detailed protocols for the key experiments.
In Vitro Validation
1. Fluorometric Imaging Plate Reader (FLIPR) Assay for Potency Determination
This high-throughput assay is used to measure changes in intracellular calcium concentration, a direct consequence of TRPV4 channel activation.
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Test compounds (this compound and comparators) are serially diluted and added to the wells.
-
Agonist Stimulation and Signal Detection: A specific TRPV4 agonist (e.g., GSK1016790A) is added to the wells, and the resulting change in fluorescence intensity is measured in real-time using a FLIPR instrument.
-
Data Analysis: The fluorescence signal is plotted against the compound concentration, and the IC50 value is calculated using a four-parameter logistic fit.
2. Patch-Clamp Electrophysiology for Direct Channel Inhibition
This gold-standard technique provides a direct measure of ion channel activity and the effect of inhibitors.
Experimental Protocol:
-
Cell Preparation: HEK293 cells expressing TRPV4 are grown on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains physiological ion concentrations, and the intracellular solution in the patch pipette contains a cesium-based solution to block potassium channels.
-
Channel Activation: TRPV4 channels are activated by applying a voltage ramp protocol or by the addition of a TRPV4 agonist to the extracellular solution.
-
Inhibitor Application: this compound or other inhibitors are perfused onto the cell, and the change in TRPV4-mediated current is recorded.
-
Data Analysis: The inhibition of the current at a specific voltage is quantified and used to determine the potency and mechanism of action of the inhibitor.
3. Endothelial Cell Impedance Assay for Target Engagement
This assay measures changes in endothelial cell barrier function, which is regulated by TRPV4 activity.
Experimental Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto gold microelectrode arrays in a specialized 96-well plate (e.g., xCELLigence E-plate).
-
Impedance Measurement: The plate is placed in an impedance-based real-time cell analyzer, and the electrical impedance across the cell monolayer is continuously monitored.
-
Treatment: Once a stable baseline impedance is established, cells are treated with the TRPV4 agonist in the presence or absence of this compound.
-
Data Analysis: A decrease in impedance indicates a disruption of the endothelial barrier. The ability of this compound to prevent this agonist-induced decrease in impedance is quantified to assess its target engagement and functional inhibitory activity.
In Vivo Validation
1. Rat Model of TRPV4 Agonist-Induced Pulmonary Edema
This model is used to assess the in vivo efficacy of TRPV4 inhibitors in a disease-relevant context.
Experimental Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and instrumented for the measurement of mean arterial pressure (MAP).
-
Compound Administration: this compound or vehicle is administered intravenously at various doses.
-
Agonist Challenge: A selective TRPV4 agonist is administered intravenously to induce pulmonary edema.
-
Efficacy Assessment: The primary endpoint is the lung wet weight to body weight ratio, which is a measure of pulmonary edema. Changes in MAP are also monitored.
-
Data Analysis: The dose-dependent effect of this compound on reducing the lung wet weight to body weight ratio is determined.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: TRPV4 Signaling Pathway in Endothelial Cells.
Caption: In Vitro Validation Workflow.
Caption: In Vivo Validation Workflow.
References
- 1. Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV4 Antagonist I, RN-1734 The TRPV4 Antagonist I, RN-1734, also referenced under CAS 946387-07-1, controls the biological activity of TRPV4. This small molecule/inhibitor is primarily used for Biochemicals applications. | 946387-07-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK2798745 Activity: A Comparative Guide to Using the TRPV4 Agonist GSK1016790A
For researchers, scientists, and drug development professionals, establishing the specific activity of a novel compound is a critical step. This guide provides a comparative framework for utilizing the potent and selective TRPV4 agonist, GSK1016790A, to confirm the inhibitory activity of GSK2798745, a selective TRPV4 antagonist.
The Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective cation channel, plays a significant role in a variety of physiological processes.[1][2] GSK1016790A is a well-characterized and potent agonist of TRPV4, frequently used to elicit channel activation and subsequent downstream cellular responses.[3][4][5] Conversely, this compound has been identified as a potent and selective inhibitor of the TRPV4 ion channel, with potential therapeutic applications in conditions such as pulmonary edema associated with congestive heart failure.
The fundamental principle behind using GSK1016790A to confirm this compound activity lies in a classic agonist-antagonist interaction model. By first stimulating the TRPV4 channel with GSK1016790A, a measurable physiological response is induced, typically an influx of calcium ions (Ca2+). The subsequent application of this compound is then expected to inhibit or reverse this response, thereby providing clear evidence of its antagonistic action on the TRPV4 channel.
Comparative Efficacy of GSK1016790A and this compound
The following table summarizes the key quantitative data for both compounds, highlighting their potency and selectivity for the TRPV4 channel.
| Compound | Action on TRPV4 | Target | EC50 / IC50 | Cell Type | Reference |
| GSK1016790A | Agonist | Human TRPV4 | 2.1 nM (EC50) | HEK cells | |
| Mouse TRPV4 | 18 nM (EC50) | HEK cells | |||
| Choroid plexus epithelial cells | 34 nM (EC50) | - | |||
| HeLa cells | 3.3 nM (EC50) | - | |||
| This compound | Inhibitor/Antagonist | Human TRPV4 | 1.8 nM (IC50) | - | |
| Rat TRPV4 | 1.6 nM (IC50) | - |
Experimental Protocols
To experimentally validate the inhibitory action of this compound on TRPV4 channels, a common approach involves in vitro cell-based assays that measure changes in intracellular calcium concentration.
Key Experiment: Fluorometric Calcium Imaging
This experiment directly visualizes and quantifies the agonist-induced, antagonist-inhibited calcium influx in cells expressing the TRPV4 channel.
Objective: To demonstrate that this compound can block the increase in intracellular calcium ([Ca2+]i) induced by the TRPV4 agonist GSK1016790A.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing TRPV4 or Human Umbilical Vein Endothelial Cells (HUVECs).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
GSK1016790A (agonist).
-
This compound (antagonist).
-
Control vehicle (e.g., DMSO).
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence microscope or a plate reader with fluorescence capabilities.
Procedure:
-
Cell Preparation: Plate the TRPV4-expressing HEK293 cells or HUVECs onto a suitable imaging dish or microplate and culture until they reach the desired confluency.
-
Dye Loading: Wash the cells with HBSS and then incubate them with a calcium-sensitive dye in HBSS as per the dye manufacturer's instructions. This allows the dye to enter the cells.
-
Baseline Measurement: After incubation, wash the cells again to remove any extracellular dye. Acquire a baseline fluorescence reading to establish the resting intracellular calcium level.
-
Antagonist Application (Test Group): To the test group of cells, add the desired concentration of this compound and incubate for a predetermined period.
-
Agonist Stimulation: Following the antagonist incubation (or directly after the baseline reading for the control group), stimulate the cells with a potent concentration of GSK1016790A (e.g., 100 nM).
-
Data Acquisition: Immediately begin recording the changes in fluorescence intensity over time. A rapid increase in fluorescence in the control group indicates calcium influx upon TRPV4 activation. In the test group, the presence of this compound should result in a significantly attenuated or absent fluorescence signal.
-
Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration. Compare the response in the this compound-treated group to the control group to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of TRPV4 activation and the experimental workflow for confirming this compound activity.
Caption: Signaling pathway of TRPV4 activation by GSK1016790A and inhibition by this compound.
Caption: Experimental workflow for confirming this compound activity using GSK1016790A.
By following these protocols and understanding the underlying mechanisms, researchers can effectively utilize GSK1016790A as a tool to robustly confirm and characterize the inhibitory activity of this compound on the TRPV4 ion channel. This comparative approach provides clear, quantifiable data essential for drug development and mechanistic studies.
References
- 1. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
GSK2798745: A Comparative Analysis of Cross-reactivity with Other TRP Channels
For Researchers, Scientists, and Drug Development Professionals
GSK2798745 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] Its high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the TRP channel family, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound exhibits exceptional selectivity for the TRPV4 channel over other TRP channels that have been evaluated. This high selectivity is crucial for minimizing off-target effects.
Comparative Inhibitory Activity
The inhibitory potency of this compound against human and rat TRPV4 is in the low nanomolar range, highlighting its strong affinity for its intended target. In contrast, its activity against other tested TRP channels is significantly lower, with IC50 values greater than 25 µM.[1] This represents a selectivity of over 10,000-fold for TRPV4 compared to the other TRP channels assessed.
| TRP Channel | Species | IC50 (this compound) | Reference |
| TRPV4 | Human | 1.8 nM | [2] |
| TRPV4 | Rat | 1.6 nM | [2] |
| TRPM5 | Not Specified | > 25 µM | |
| TRPA1 | Not Specified | > 25 µM | |
| TRPC3 | Not Specified | > 25 µM | |
| TRPC6 | Not Specified | > 25 µM |
Experimental Protocols for Determining TRP Channel Selectivity
While the specific proprietary protocols used by GlaxoSmithKline for this compound are not publicly detailed, the selectivity of a compound against a panel of ion channels is typically determined using high-throughput screening assays such as automated electrophysiology or fluorescence-based calcium assays. Below are representative protocols for these industry-standard methods.
Automated Patch-Clamp Electrophysiology Assay
This method provides a direct measure of ion channel activity by recording the flow of ions across the cell membrane.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of heterologously expressed TRP channels.
Cell Lines: HEK293 or CHO cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8, etc.).
Materials:
-
Automated patch-clamp system (e.g., QPatch, IonWorks)
-
Appropriate external and internal recording solutions
-
Specific agonists for each TRP channel (e.g., Capsaicin for TRPV1, AITC for TRPA1, Menthol for TRPM8)
-
This compound compound series
Methodology:
-
Cell Preparation: Cells are cultured and harvested for the assay.
-
Assay Setup: The automated patch-clamp system is prepared with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: A giga-ohm seal is formed between the cell membrane and the patch-clamp aperture.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.
-
Baseline Recording: A baseline current is recorded in the absence of any compounds.
-
Agonist Application: A specific agonist is applied to activate the target TRP channel, and the resulting current is measured.
-
Compound Application: this compound is applied at various concentrations, followed by the application of the agonist to measure the inhibitory effect.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a concentration-response curve to determine the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using a fluorescent dye.
Objective: To determine the IC50 of this compound against a panel of TRP channels by measuring changes in intracellular calcium.
Cell Lines: HEK293 or CHO cells stably expressing the human TRP channel of interest.
Materials:
-
Fluorometric Imaging Plate Reader (FLIPR)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
96- or 384-well black-walled, clear-bottom microplates
-
Specific agonists for each TRP channel
-
This compound compound series
Methodology:
-
Cell Plating: Cells are seeded into microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a solution containing the calcium-sensitive dye, and the cells are incubated to allow for dye uptake.
-
Compound Addition: this compound is added to the wells at various concentrations and incubated for a specific period.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using the FLIPR instrument.
-
Agonist Addition and Signal Detection: A specific agonist is added to the wells to activate the TRP channel. The FLIPR system simultaneously adds the agonist and measures the resulting change in fluorescence, indicating calcium influx.
-
Data Analysis: The fluorescence signal is analyzed to determine the percentage of inhibition for each concentration of this compound. The data is then used to generate a concentration-response curve and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
To understand the context of this compound's action and how its selectivity is assessed, the following diagrams illustrate the TRPV4 signaling pathway and a general experimental workflow for determining cross-reactivity.
Caption: TRPV4 Signaling Pathway
Caption: TRP Channel Cross-Reactivity Workflow
References
A Comparative Analysis of Two Potent TRPV4 Inhibitors: GSK2798745 and GSK2193874
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective Transient Receptor Potential Vanilloid 4 (TRPV4) channel inhibitors: GSK2798745, a clinical candidate, and GSK2193874, a preclinical tool compound. This objective comparison, supported by experimental data, aims to inform researchers on the distinct characteristics and potential applications of each molecule in the study of TRPV4-mediated signaling pathways and associated pathologies.
Introduction to TRPV4 and its Inhibitors
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1] Its role in regulating calcium influx makes it a critical player in numerous physiological and pathophysiological processes.[1] Consequently, the development of potent and selective TRPV4 inhibitors is of significant interest for therapeutic intervention in conditions such as pulmonary edema associated with heart failure.[1][2] GlaxoSmithKline has developed two notable TRPV4 inhibitors, this compound and GSK2193874, which, despite sharing the same molecular target, possess distinct profiles that make them suitable for different stages of research and development.
Comparative Data at a Glance
The following tables summarize the key quantitative data for this compound and GSK2193874, facilitating a direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In-Vitro Potency
| Compound | Target | Human (hTRPV4) IC50 | Rat (rTRPV4) IC50 |
| This compound | TRPV4 | 1.8 nM[3] | 1.6 nM |
| GSK2193874 | TRPV4 | 40 nM | 2 nM |
Table 2: Selectivity Profile
| Compound | Selectivity Panel | Results |
| This compound | Other TRP Channels | >25 μM against TRPM5, TRPA1, TRPC3, and TRPC6 |
| GSK2193874 | Other TRP Channels | >25 μM against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 |
| Broader Panel | Selective over a panel of ~200 human receptors, channels, and enzymes |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Half-life (t½) | Oral Bioavailability (%F) | Clearance (CL) |
| This compound | Human | ~13 hours | - | - |
| Rat | - | >30% | Low unbound clearance | |
| GSK2193874 | Rat | 10 hours | 31% | 7.3 mL/min/kg |
| Dog | 31 hours | 53% | 6.9 mL/min/kg |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to these inhibitors, the following diagrams are provided.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating GSK2798745's Therapeutic Potential: A Comparative Analysis Using TRPV4 Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK2798745, a potent and selective TRPV4 ion channel blocker, with other alternatives. We delve into supporting experimental data, with a focus on validation using TRPV4 knockout models, to ascertain its on-target effects.
This compound is a clinical-stage antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a non-selective calcium channel implicated in a variety of physiological and pathological processes.[1][2] Its potential therapeutic applications are being explored in conditions such as pulmonary edema associated with heart failure.[2] This guide will summarize key data validating the effects of this compound and compare its performance with other known TRPV4 antagonists, HC-067047 and RN-1734. A critical component of this validation is the use of TRPV4 knockout animal models, which provide definitive evidence of on-target drug activity.
Comparative Efficacy of TRPV4 Antagonists
The potency of this compound and its alternatives has been characterized by their half-maximal inhibitory concentration (IC50) against human, rat, and mouse TRPV4 channels.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 1.8 nM[1][3] | 1.6 nM | Not Reported |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
In Vivo Validation with TRPV4 Knockout Models: A Case Study in Cardiac Hypertrophy
To unequivocally demonstrate that the therapeutic effects of targeting TRPV4 are indeed mediated by this channel, studies employing TRPV4 knockout (KO) mice are indispensable. A key study investigated the role of TRPV4 in pressure overload-induced cardiac hypertrophy, a condition where the heart muscle thickens, often leading to heart failure.
In this model, transverse aortic constriction (TAC) is performed to induce pressure overload. The study compared the response of wild-type (WT) mice and TRPV4 KO mice to this stressor. The results provide a clear validation of TRPV4's role in this pathology.
| Parameter | Wild-Type (WT) + TAC | TRPV4 Knockout (KO) + TAC |
| Heart Weight/Body Weight Ratio | Significantly Increased | Attenuated Increase |
| Cardiomyocyte Cross-Sectional Area | Significantly Increased | Attenuated Increase |
| Cardiac Fibrosis | Significantly Increased | Significantly Reduced |
| Cardiomyocyte Apoptosis | Increased | Reduced |
These findings demonstrate that in the absence of the TRPV4 channel, the pathological cardiac remodeling induced by pressure overload is significantly reduced. This validates TRPV4 as a therapeutic target for cardiac hypertrophy and suggests that a selective antagonist like this compound would exert its effects through the inhibition of this channel.
Experimental Protocols
Transverse Aortic Constriction (TAC) Model in Mice
This surgical procedure is used to induce pressure overload on the left ventricle, leading to cardiac hypertrophy.
-
Animal Model: Male C57BL/6J mice (for wild-type) and TRPV4 knockout mice on the same genetic background are used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A midline cervical incision is made to expose the trachea and carotid arteries.
-
The mouse is intubated and connected to a small animal ventilator.
-
A thoracotomy is performed at the second intercostal space to expose the aortic arch.
-
A suture (typically 7-0 silk) is looped around the aorta between the innominate and left carotid arteries.
-
A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, leaving a constricted aorta.
-
The chest and skin are closed in layers.
-
-
Post-Operative Care: Analgesics are administered, and the animals are closely monitored during recovery.
-
Endpoint Analysis: After a specified period (e.g., 2-4 weeks), hearts are harvested for histological and molecular analysis, including heart weight to body weight ratio, cardiomyocyte size measurement, and fibrosis quantification.
Rat Model of Pulmonary Edema
This model is used to evaluate the in vivo efficacy of TRPV4 antagonists in preventing or resolving pulmonary edema.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Pulmonary Edema:
-
A selective TRPV4 agonist, such as GSK1016790A, is administered intravenously to induce an increase in lung vascular permeability.
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered, typically intravenously or orally, at a specified time before the agonist challenge.
-
-
Endpoint Measurements:
-
Lung Wet Weight to Body Weight Ratio: This is a primary indicator of pulmonary edema. Lungs are excised, weighed, and the ratio to the animal's body weight is calculated.
-
Mean Arterial Pressure (MAP): Blood pressure is monitored continuously as TRPV4 activation can cause a drop in MAP.
-
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in lung wet weight and the decrease in MAP is quantified.
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes, the following diagrams are provided.
Caption: TRPV4 Signaling in Cardiac Hypertrophy.
References
GSK2798745: A Potent and Selective Blocker of the TRPV4 Ion Channel
GSK2798745 is a highly potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key regulator of cellular calcium influx. This guide provides a comparative analysis of this compound's potency against other published TRPV4 inhibitors, supported by experimental data and methodologies.
Developed by GlaxoSmithKline, this compound has emerged from lead optimization campaigns as a clinical candidate for conditions associated with increased pulmonary vascular permeability, such as pulmonary edema linked to congestive heart failure.[1] Its mechanism of action centers on the inhibition of the TRPV4 ion channel, a non-selective cation channel permeable to Ca2+ that responds to various physical and chemical stimuli, including heat, hypotonicity, and mechanical stress.[1]
Comparative Potency of TRPV4 Inhibitors
This compound demonstrates nanomolar potency against both human and rat TRPV4 channels. The following table summarizes the in vitro potency (IC50) of this compound in comparison to other known TRPV4 inhibitors. The data has been compiled from various publications to provide a comprehensive overview for researchers.
| Compound | hTRPV4 IC50 (nM) | rTRPV4 IC50 (nM) | mTRPV4 IC50 (nM) | Reference |
| This compound | 1.8 | 1.6 | Not Reported | [2][3] |
| GSK2193874 | 10 | 3.2 | Not Reported | |
| HC-067047 | 48 | 133 | 17 | |
| RN-1734 | 2300 | 3200 | 5900 |
Experimental Methodology: FLIPR-Based Calcium Assay
The potency of this compound and other TRPV4 inhibitors is commonly determined using a cell-based Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.
Experimental Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human or rat TRPV4 channel are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are seeded into 384-well black, clear-bottom plates and incubated overnight to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately one hour at 37°C. This allows the dye to enter the cells.
-
Compound Addition: Test compounds, such as this compound and other inhibitors, are prepared at various concentrations and added to the wells containing the dye-loaded cells. The plates are typically incubated with the compounds for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: The plate is then placed into the FLIPR instrument. A TRPV4 agonist, commonly GSK1016790A (a potent and selective TRPV4 activator), is added to the wells to stimulate the TRPV4 channels. The instrument measures the change in fluorescence intensity before and after the addition of the agonist. An increase in fluorescence indicates an influx of calcium into the cells through the activated TRPV4 channels.
-
Data Analysis: The fluorescence signal is recorded over time. The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the maximal agonist response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: TRPV4 channel activation and inhibition pathway.
Caption: Workflow for determining TRPV4 inhibitor potency.
References
Assessing the Specificity of GSK2798745 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the specificity of GSK2798745, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, in a novel cell line.[1][2][3] By offering a direct comparison with other known TRPV4 inhibitors and detailing robust experimental protocols, this document serves as a valuable resource for researchers aiming to validate this compound for their specific cellular models.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that demonstrates high potency against the TRPV4 ion channel, with IC50 values in the low nanomolar range for both human and rat orthologs.[2][3] TRPV4 is a non-selective cation channel that plays a crucial role in various physiological processes by mediating calcium influx in response to stimuli such as heat, osmolarity, and mechanical stress. By blocking this channel, this compound effectively inhibits the downstream signaling pathways initiated by calcium entry.
The signaling pathway influenced by this compound is depicted below:
Comparative Analysis of TRPV4 Inhibitors
The selection of an appropriate inhibitor requires a thorough evaluation of its potency and specificity. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound and other commercially available TRPV4 antagonists against various TRP channels. This data is essential for designing experiments and interpreting results in a new cell line.
| Compound | Target | Human IC50 | Rat IC50 | Mouse IC50 | Selectivity Profile (IC50 > 10 µM) |
| This compound | TRPV4 | 1.8 nM | 1.6 nM | - | TRPM5, TRPA1, TRPC3, TRPC6 (> 25 µM) |
| HC-067047 | TRPV4 | 48 nM | 133 nM | 17 nM | TRPV1, TRPV2, TRPV3, TRPM8 (>100-fold selectivity) |
| GSK2193874 | TRPV4 | 40 nM | 2 nM | - | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (> 25 µM) |
| RN-1734 | TRPV4 | 2.3 µM | 3.2 µM | 5.9 µM | TRPV1 (> 100 µM), TRPV3 (> 30 µM), TRPM8 (> 30 µM) |
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound in a new cell line, a multi-faceted approach is recommended, combining target engagement confirmation with functional assays that measure on-target and potential off-target effects.
Experimental Workflow Overview
The following diagram outlines the key steps for a comprehensive specificity assessment.
Detailed Methodologies
A. Confirmation of Target Engagement: Cellular Thermal Shift Assay (CETSA)
This biophysical assay confirms the direct binding of this compound to TRPV4 within the intact cell.
-
Cell Treatment: Culture the new cell line to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation. Measure the protein concentration of the soluble fraction.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting using a specific primary antibody against TRPV4 to detect the amount of soluble TRPV4 at each temperature.
-
Data Analysis: Plot the amount of soluble TRPV4 as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
B. Functional Specificity Assessment: Electrophysiology (Patch-Clamp)
This gold-standard technique provides a direct measure of ion channel activity and inhibition.
-
Cell Preparation: Plate the new cell line on glass coverslips suitable for patch-clamp recording.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration.
-
TRPV4 Activation: Apply a known TRPV4 agonist (e.g., GSK1016790A) to the bath solution to elicit TRPV4-mediated currents.
-
Inhibitor Application: Perfuse the cells with increasing concentrations of this compound and the comparator compounds.
-
Data Acquisition and Analysis: Record the current responses before and after inhibitor application. Construct dose-response curves and calculate the IC50 value for each compound. To assess specificity, test the effect of the inhibitors on other endogenously expressed ion channels by applying appropriate voltage protocols and agonists.
C. Functional Specificity Assessment: Calcium Imaging
This high-throughput method allows for the measurement of intracellular calcium changes in a population of cells.
-
Cell Seeding and Dye Loading: Seed the new cell line in a multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Agonist and Inhibitor Addition: Add a TRPV4 agonist to stimulate calcium influx, followed by the addition of this compound or comparator compounds at various concentrations.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Data Analysis: Quantify the inhibition of the agonist-induced calcium response by each compound. Generate dose-response curves and determine the IC50 values. To assess specificity, use agonists for other TRP channels known to be expressed in the cell line.
Conclusion
Assessing the specificity of this compound in a new cell line is a critical step before its use in further research. This guide provides a structured approach, from understanding its mechanism of action and comparing it to alternatives, to implementing detailed experimental protocols. By following this framework, researchers can confidently determine the on-target efficacy and potential off-target effects of this compound in their specific cellular context, ensuring the generation of reliable and reproducible data.
References
A Comparative Review of TRPV4 Antagonists: Benchmarking Against GSK2798745
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, with a focus on GSK2798745, a clinical-stage compound. The objective is to offer a clear, data-driven overview of the performance of these molecules, supported by experimental evidence to aid in research and development decisions.
Introduction to TRPV4 and its Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pulmonary edema, pain, and inflammatory diseases has made it an attractive target for therapeutic intervention.[1] TRPV4 antagonists are molecules that inhibit the activity of this channel, thereby preventing the downstream signaling cascades initiated by its activation. This compound is a potent and selective TRPV4 antagonist that has advanced to clinical trials, making it a key benchmark for the evaluation of other antagonists.[2]
Comparative Analysis of In Vitro Potency
The potency of TRPV4 antagonists is a critical parameter for their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and other notable TRPV4 antagonists against human, rat, and mouse TRPV4 channels, as determined by in vitro functional assays.
| Compound | Human TRPV4 IC50 (nM) | Rat TRPV4 IC50 (nM) | Mouse TRPV4 IC50 (nM) | Reference(s) |
| This compound | 2 | - | - | [3] |
| GSK2193874 | 40 | 2.5 | - | [4][5] |
| HC-067047 | 48 | 133 | 17 | |
| RN-1734 | 2300 | 3200 | 5900 |
Selectivity Profile
The selectivity of a drug candidate is paramount to minimize off-target effects. An ideal TRPV4 antagonist should exhibit high potency for TRPV4 with minimal activity against other related ion channels, particularly other members of the TRP channel family.
GSK2193874 has been profiled against a panel of other TRP channels and has demonstrated high selectivity, with IC50 values >25 µM for TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8.
HC-067047 has also shown good selectivity for TRPV4 over other TRP channels, including TRPV1, TRPV2, and TRPV3, with at least 100-fold higher IC50 values for these channels.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of TRPV4 antagonists is often evaluated in animal models of diseases where TRPV4 is implicated, such as pulmonary edema.
This compound has been shown to be effective in a swine model of chlorine gas-induced acute lung injury, where it marginally improved the PaO2/FiO2 ratio. However, in the same study, it did not significantly impact other key endpoints like lung function and airway inflammation. In a rat model of pulmonary edema induced by a TRPV4 agonist, a precursor to this compound demonstrated in vivo activity.
GSK2193874 has demonstrated efficacy in rodent models of heart failure-induced pulmonary edema. Pretreatment with GSK2193874 inhibited the formation of pulmonary edema and improved arterial oxygenation in both acute and chronic heart failure models in rodents.
Experimental Protocols
In Vitro Potency Assessment: Fluorometric Imaging Plate Reader (FLIPR) Assay
A common method to determine the potency of TRPV4 antagonists is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration.
Principle: This assay utilizes a cell line (e.g., HEK293) stably expressing the TRPV4 channel. The cells are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV4 channels by an agonist leads to an influx of calcium, causing an increase in fluorescence. An antagonist will inhibit this agonist-induced calcium influx, and the degree of inhibition is used to determine the IC50 value.
Generalized Protocol:
-
Cell Culture: HEK293 cells stably expressing the target TRPV4 channel (human, rat, or mouse) are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: The TRPV4 antagonist of interest is added to the wells at various concentrations and incubated for a defined period.
-
Agonist Stimulation: A known TRPV4 agonist (e.g., GSK1016790A) is added to the wells to stimulate channel activity.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after agonist addition.
-
Data Analysis: The fluorescence data is analyzed to generate dose-response curves and calculate the IC50 values for the antagonist.
In Vivo Efficacy Model: Pulmonary Edema in Rats
This model is used to evaluate the ability of TRPV4 antagonists to prevent or reduce fluid accumulation in the lungs, a hallmark of conditions like heart failure.
Principle: Pulmonary edema can be induced in rats by administering a TRPV4 agonist, which increases vascular permeability in the lungs. The efficacy of a TRPV4 antagonist is assessed by its ability to counteract this effect.
Generalized Protocol:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Antagonist Administration: The test antagonist (e.g., GSK2193874) is administered to the rats, typically via intravenous or oral route, at various doses. A vehicle control group is also included.
-
Induction of Pulmonary Edema: After a predetermined time following antagonist administration, a TRPV4 agonist (e.g., GSK1016790A) is infused intravenously to induce pulmonary edema.
-
Assessment of Pulmonary Edema: At the end of the experiment, the animals are euthanized, and the lungs are excised. The wet weight of the lungs is measured and often normalized to the body weight. A lower lung weight-to-body weight ratio in the antagonist-treated group compared to the vehicle group indicates efficacy.
-
Data Analysis: Statistical analysis is performed to compare the lung weight-to-body weight ratios between the different treatment groups.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of TRPV4 activation and inhibition.
Caption: General workflow for a FLIPR-based TRPV4 antagonist assay.
Caption: Workflow for in vivo evaluation in a rat pulmonary edema model.
References
- 1. Optimization of a Novel Series of TRPV4 Antagonists with In Vivo Activity in a Model of Pulmonary Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiological Roles of the TRPV4 Channel in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: Proper Disposal of GSK2798745
For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. GSK2798745, a potent and selective TRPV4 ion channel blocker, requires meticulous handling not only during experimentation but also at the final stage of its use. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. The chemical structure of this compound contains both benzimidazole and spiro moieties. Compounds within these classes can exhibit a range of biological activities and potential hazards. Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Inferred Hazard Profile and Preliminary Safety Precautions
Based on the structural components of this compound, the following potential hazards should be considered:
-
Toxicity: Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: It may cause skin and eye irritation.
-
Environmental Hazard: The environmental impact is unknown; therefore, it should not be released into the environment.
Given these potential hazards, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling and disposal procedures should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data for Disposal Planning
For the safe and compliant management of this compound waste, the following quantitative data and logistical considerations are crucial.
| Parameter | Guideline | Rationale |
| Waste Accumulation Time | Do not exceed 90 days from the start of accumulation. | Compliance with typical hazardous waste regulations. |
| Maximum Container Volume | 55 gallons (or smaller, as per institutional policy). | To minimize the risk associated with large volumes of hazardous waste. |
| Secondary Containment | Required for all liquid waste containers. | To contain potential leaks and spills. |
| Labeling | Must include "Hazardous Waste," the full chemical name, and associated hazard warnings. | Ensures clear identification and safe handling. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting. This procedure is based on best practices for handling chemical waste of unknown or inferred hazard.
-
Personal Protective Equipment (PPE) Confirmation: Before beginning any disposal activities, ensure that all personnel are wearing the appropriate PPE, including safety goggles, nitrile gloves (or other chemically resistant gloves), and a laboratory coat.
-
Waste Segregation:
-
Designate a specific, clearly labeled, and chemically compatible container for all this compound waste. This includes pure compound, contaminated solutions, and any materials used for cleaning up spills (e.g., absorbent pads).
-
Do not mix this compound waste with other waste streams, especially those containing incompatible chemicals such as strong oxidizing agents or strong acids/bases, unless the compatibility is known.
-
-
Containerization of Waste:
-
Solid Waste: Collect solid this compound waste in a robust, sealable container. Ensure the container is dry and will not react with the compound.
-
Liquid Waste: Collect solutions containing this compound in a leak-proof, screw-cap container. If the solvent is volatile, ensure the container is properly vented or stored in a fume hood. Place the primary liquid waste container within a larger, chemically resistant secondary containment bin or tray.
-
-
Labeling of Waste Containers:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Clearly write the full chemical name: "this compound."
-
Indicate the major components and their approximate concentrations if it is a mixed waste stream.
-
Add any inferred hazard warnings (e.g., "Potentially Toxic," "Irritant").
-
Record the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic and sources of ignition.
-
-
Arranging for Professional Disposal:
-
Once the waste container is full, or if the 90-day accumulation limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Provide the EHS department with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1]
-
The rinsate from this cleaning process is considered hazardous waste and must be collected and disposed of along with the this compound waste.[1]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[1]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
Personal protective equipment for handling GSK2798745
FOR RESEARCH USE ONLY. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GSK2798745. The following procedural guidance is designed to ensure safe operational use and proper disposal of this potent and selective transient receptor potential vanilloid 4 (TRPV4) ion channel blocker.
This compound is a clinical candidate for the treatment of pulmonary edema associated with congestive heart failure.[1][2][3] While clinical studies in healthy volunteers and patients with stable heart failure have shown it to be well-tolerated with no significant safety issues, it is imperative to handle this compound with appropriate care in a laboratory setting.[4]
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound may not be readily available to all users, the following PPE recommendations are based on general best practices for handling potent, powdered chemical compounds in a laboratory environment. It is mandatory to consult the official SDS from your supplier upon receipt of the compound and before commencing any work.
Always wear the following PPE when handling this compound:
-
Gloves: Nitrile or latex gloves should be worn at all times.[5] For extended procedures or when there is a risk of splash, consider double-gloving. Discard gloves immediately after handling the compound and wash hands thoroughly.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes or aerosolized powder.
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier to protect personal clothing and skin from contamination.
-
Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted respirator (e.g., N95 or higher) is strongly recommended to prevent inhalation.
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling and use of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Solubility
| Solvent | Solubility |
| DMSO | 250 mg/mL (ultrasonic) |
Data sourced from multiple suppliers. Always refer to the supplier-specific data sheet for the most accurate information.
Table 2: Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -80°C | 2 years |
| In DMSO | -20°C | 1 year |
Data sourced from multiple suppliers. Always refer to the supplier-specific data sheet for storage recommendations.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Ensure all necessary PPE is worn. Perform all operations within a certified chemical fume hood or biological safety cabinet.
-
Weighing: Carefully weigh the desired amount of this compound powder (Molecular Weight: 460.53 g/mol ) into a sterile, conical tube.
-
Solubilization: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound, add 217.14 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. Gentle heating to 37°C and sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as per the storage guidelines.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired powdered this compound should be disposed of as hazardous chemical waste. Do not dispose of in regular trash.
-
Liquid Waste: Solutions containing this compound, as well as any solvent used for rinsing contaminated glassware, should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a sealed bag and disposed of as hazardous chemical waste.
TRPV4 Signaling Pathway Inhibition
This compound acts as a potent and selective blocker of the TRPV4 ion channel. The following diagram illustrates this inhibitory action at a high level.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, this compound, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
